N-(Phenylacetyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14072-62-9 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(2-phenylacetyl)benzamide |
InChI |
InChI=1S/C15H13NO2/c17-14(11-12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18) |
InChI Key |
DVEBMKWZHKLPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-(Phenylacetyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(Phenylacetyl)benzamide, a molecule of interest in medicinal chemistry and organic synthesis. This document details a probable synthetic route, experimental protocols, and expected characterization data based on analogous chemical transformations and spectral data of related compounds.
Synthesis
The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction, specifically an acylation of benzamide with phenylacetyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct.
A plausible reaction scheme is as follows:
Benzamide + Phenylacetyl Chloride → this compound + HCl
An alternative approach involves the coupling of phenylacetic acid and benzamide using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl).[1]
Experimental Protocol: Acylation of Benzamide
This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[2][3]
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve benzamide (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 eq).
-
While stirring vigorously, slowly add phenylacetyl chloride (1.1 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic and physical methods. The expected data presented below are based on the analysis of structurally similar compounds.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 150-180 °C (by analogy to similar amides) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |
Spectroscopic Data
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amide functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 (broad) |
| C=O Stretch (Amide I) | 1700 - 1650 (strong) |
| C=O Stretch (Amide I) | 1680 - 1630 (strong) |
| N-H Bend (Amide II) | 1570 - 1515 |
| C-N Stretch | 1300 - 1200 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | singlet | 1H | Amide N-H |
| ~ 7.2 - 8.0 | multiplet | 10H | Aromatic protons (from benzoyl and phenylacetyl groups) |
| ~ 3.8 - 4.2 | singlet | 2H | Methylene protons (-CH₂-) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | Carbonyl carbon (phenylacetyl group) |
| ~ 165 - 170 | Carbonyl carbon (benzoyl group) |
| ~ 125 - 140 | Aromatic carbons |
| ~ 40 - 45 | Methylene carbon (-CH₂-) |
2.2.3. Mass Spectrometry (MS)
The mass spectrum, particularly using a soft ionization technique like Electrospray Ionization (ESI), is expected to show the molecular ion peak.
| m/z Value (Expected) | Assignment |
| ~ 240.10 | [M+H]⁺ (Protonated molecule) |
| ~ 262.08 | [M+Na]⁺ (Sodium adduct) |
Visualizations
Synthesis Workflow
References
"N-(Phenylacetyl)benzamide CAS number and IUPAC name"
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of N-(2-oxo-2-phenylacetyl)benzamide, a chemical compound of interest in various research and development sectors. This document consolidates critical data, including its chemical identifiers, physical and chemical properties, and available experimental protocols. The information is presented to support further investigation and application of this compound in scientific endeavors.
Chemical Identification
The compound at the core of this guide is unequivocally identified by the following nomenclature and registration numbers:
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-oxo-2-phenylacetyl)benzamide is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 253.25 g/mol | PubChem[1] |
| Exact Mass | 253.0739 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| XLogP3-AA | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocols
General Synthesis of N-Substituted Benzamides:
A common method for the synthesis of N-substituted benzamides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. For instance, the synthesis of N-benzylbenzamide has been achieved by reacting benzoic acid and benzylamine in the presence of triphenylphosphine and iodine. The reaction mixture is typically stirred in a suitable solvent like dichloromethane at room temperature. Purification is then carried out using column chromatography.
Another approach involves the reaction of benzoyl chloride with an appropriate amine in the presence of a base, such as an alkali metal hydroxide, in an aqueous solution. This method has been noted for its environmental advantages by minimizing the use of organic solvents.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of a synthesized batch of N-(2-oxo-2-phenylacetyl)benzamide. This ensures the identity, purity, and structural integrity of the compound before its use in further applications.
Potential Signaling Pathway Interaction (Hypothetical)
While specific biological activities for N-(2-oxo-2-phenylacetyl)benzamide are not detailed in the available literature, compounds with benzamide structures are known to interact with various biological targets. The following diagram presents a hypothetical signaling pathway where a benzamide-containing compound could act as an inhibitor of a key kinase, a common mechanism of action for such molecules in drug development.
This guide serves as a foundational resource for professionals engaged in research and development. The provided data and workflows are intended to streamline experimental processes and encourage further exploration into the properties and potential applications of N-(2-oxo-2-phenylacetyl)benzamide.
References
The Rising Therapeutic Potential of N-(Phenylacetyl)benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(phenylacetyl)benzamide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
This compound derivatives have been a focal point of oncology research due to their potent cytotoxic effects against various cancer cell lines. The primary mechanisms investigated include the inhibition of tubulin polymerization and the modulation of key enzymes involved in DNA repair and cell cycle regulation, such as Poly(ADP-ribose) polymerase-1 (PARP-1).
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound and related benzamide derivatives is typically evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC80) | [1] |
| Compound 13f (benzamide derivative) | HCT116 | 0.30 | |
| DLD-1 | 2.83 | ||
| Compound 20b (N-benzylbenzamide derivative) | Various | 0.012 - 0.027 | [2] |
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 | |
| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 | |
| HeLa | 9.3 | ||
| MCF-7 | 8.9 |
Antimicrobial Activity
Several this compound derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5e (N-(2-hydroxyl-5-substitutedphenyl)benzacetamide) | Gram-positive bacteria | 25 | [3] |
| Klebsiella pneumoniae | 25 | [3] | |
| Compound 5a (4-hydroxy-N-phenylbenzamide) | Bacillus subtilis | 6.25 | [4] |
| Escherichia coli | 3.12 | [4] | |
| Compound 6b | Escherichia coli | 3.12 | [4] |
| Compound 6c | Bacillus subtilis | 6.25 | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [5] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. This compound derivatives have been investigated as inhibitors of enzymes like PARP-1 and butyrylcholinesterase (BChE), which are implicated in cancer and neurodegenerative diseases, respectively.
Quantitative Enzyme Inhibition Data
| Compound/Derivative | Target Enzyme | IC50 | Reference |
| Compound 13f (benzamide derivative) | PARP-1 | 0.25 nM | |
| Compounds 23f and 27f (urea-based benzamide derivatives) | PARP-1 | 5.17 nM and 6.06 nM | |
| N-benzyl benzamide derivatives (S11-1014, S11-1033) | Butyrylcholinesterase (BChE) | pM to nM range | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are the methodologies for the key assays cited in the evaluation of this compound derivatives.
MTT Assay for Anticancer Screening
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening
This method assesses the susceptibility of bacteria to antimicrobial agents.
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with the test compounds onto the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
Tubulin Polymerization Inhibition Assay
This assay determines the effect of compounds on the in vitro assembly of microtubules.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. A decrease in the rate or extent of fluorescence increase indicates inhibition of tubulin polymerization.
PARP-1 Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the activity of the PARP-1 enzyme.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PARP-1 enzyme, a histone-coated plate, and biotinylated NAD+.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate to allow the PARP-1-mediated poly(ADP-ribosyl)ation of histones to occur.
-
Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.
-
Measurement: Measure the resulting signal, where a decrease in signal intensity corresponds to PARP-1 inhibition.
Visualizing Mechanisms of Action
Understanding the molecular pathways affected by this compound derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key mechanisms of action.
General Synthesis Workflow
A common synthetic route to this compound derivatives involves the acylation of a substituted aniline with phenylacetyl chloride, followed by further modifications.
Caption: General synthesis of this compound derivatives.
Tubulin Polymerization Inhibition Pathway
Certain N-benzylbenzamide derivatives have been shown to inhibit cell proliferation by disrupting microtubule dynamics through binding to the colchicine site on tubulin.[2]
Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.
PARP-1 Inhibition and Synthetic Lethality
In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP-1 by benzamide derivatives can lead to synthetic lethality.
Caption: Mechanism of synthetic lethality through PARP-1 inhibition.
This technical guide consolidates the current understanding of the biological activities of this compound derivatives. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for the design and synthesis of next-generation therapeutic agents based on this versatile chemical scaffold.
References
- 1. Anticancer test with the MTT assay method [bio-protocol.org]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
N-(Phenylacetyl)benzamide: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Phenylacetyl)benzamide is a chemical compound belonging to the large and versatile class of benzamides, which are characterized by a benzene ring attached to an amide group. While direct and extensive research on this compound for therapeutic applications is limited in publicly available literature, the broader family of benzamide derivatives has been the subject of intensive investigation, revealing a wide spectrum of pharmacological activities. This technical guide consolidates the existing knowledge on structurally related benzamide compounds to extrapolate the potential therapeutic uses, putative mechanisms of action, and relevant experimental protocols for the study of this compound. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this molecule.
Introduction
Benzamides are a prominent scaffold in medicinal chemistry, known for their ability to interact with a variety of biological targets. This structural motif is present in numerous approved drugs with diverse clinical applications, including antiemetics, antipsychotics, and antiarrhythmics. The versatility of the benzamide core allows for extensive chemical modification, leading to a wide array of derivatives with distinct pharmacological profiles.
This compound, with its unique combination of a benzamide core and a phenylacetyl group, presents an intriguing candidate for therapeutic exploration. The phenylacetyl moiety is also found in various biologically active molecules, suggesting that its incorporation into the benzamide scaffold could confer novel pharmacological properties. This guide will explore the potential therapeutic avenues for this compound by examining the established activities of its structural analogs.
Potential Therapeutic Uses (Inferred from Structurally Related Compounds)
Based on the biological activities reported for various benzamide derivatives, this compound could be investigated for the following therapeutic applications:
-
Anticancer Activity: Numerous benzamide derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines. For example, a series of novel benzamide derivatives featuring phenylacetamidophenyl and benzamidophenyl scaffolds have been identified as potent poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors with significant anticancer properties.[1] Another study highlighted N-benzylbenzamide derivatives as tubulin polymerization inhibitors with significant antiproliferative activities.[1] Given these precedents, this compound warrants investigation as a potential anticancer agent.
-
Anti-inflammatory Activity: Substituted benzamides have been explored for their anti-inflammatory potential. For instance, novel N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity and inhibitory properties against prostaglandin E2 (PGE2) synthesis.[2] This suggests that this compound could be a candidate for development as an anti-inflammatory drug.
-
Antimicrobial and Antifungal Activity: Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[3] This opens the possibility of exploring this compound for the treatment of infectious diseases.
-
Anticonvulsant Activity: Various N-substituted derivatives of benzamide are reported to possess anticonvulsant activity. This suggests a potential neurological application for this compound.
-
Antiprotozoal Activity: N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. These compounds are thought to target the parasites' DNA.
Putative Mechanisms of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on the activities of related compounds, several putative mechanisms can be proposed:
-
Enzyme Inhibition: As seen with PARP-1 and tubulin inhibitors, the benzamide scaffold can effectively fit into the active sites of enzymes, leading to their inhibition. This compound could potentially inhibit key enzymes involved in disease pathogenesis.
-
Receptor Modulation: Benzamide derivatives are known to interact with various receptors, including dopamine and serotonin receptors. While the phenylacetyl group might alter this interaction profile, the potential for receptor modulation remains an area for investigation.
-
DNA Interaction: Some benzamide derivatives have been shown to bind to the minor groove of DNA, particularly in parasites. This mode of action could be relevant for the potential antiprotozoal activity of this compound.
Below is a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of related PARP-1 inhibitors.
Caption: Hypothetical inhibition of the PARP-1 signaling pathway by this compound.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of various benzamide derivatives, providing an indication of the potential potency of this compound.
| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |
| Benzamide-based PARP-1 Inhibitor (Compound 13f) | HCT116 cells | 0.30 µM | [1] |
| Benzamide-based PARP-1 Inhibitor (Compound 13f) | DLD-1 cells | 2.83 µM | [1] |
| Benzamide-based PARP-1 Inhibitor (Compound 13f) | PARP-1 Enzyme | 0.25 nM | [1] |
| N-benzylbenzamide derivative (Compound 20b) | Various cancer cell lines | 12-27 nM | [1] |
| N-phenylcarbamothioylbenzamides (Compound 1e) | Carrageenan-induced paw edema | 61.45% inhibition | [2] |
| N-phenylcarbamothioylbenzamides (Compound 1h) | Carrageenan-induced paw edema | 51.76% inhibition | [2] |
| Benzenesulfonamide-benzamide hybrid (Compound 3g) | hCA I | 4.07 ± 0.38 nM | |
| Benzenesulfonamide-benzamide hybrid (Compound 3c) | hCA II | 10.68 ± 0.98 nM | |
| Benzenesulfonamide-benzamide hybrid (Compound 3f) | AChE | 8.91 ± 1.65 nM |
Experimental Protocols
Detailed experimental protocols are crucial for the systematic evaluation of this compound. The following methodologies are adapted from studies on related benzamide derivatives.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of benzamide with phenylacetyl chloride.
Caption: A general workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve benzamide in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the reaction mixture to act as a scavenger for the HCl generated during the reaction.
-
Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
PARP-1 Inhibition Assay (Enzymatic Assay)
This assay determines the ability of this compound to inhibit the enzymatic activity of PARP-1.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP-1 enzyme, activated DNA, and NAD⁺.
-
Compound Addition: Add varying concentrations of this compound or a known PARP-1 inhibitor (positive control) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: The activity of PARP-1 can be measured using various methods, such as colorimetric or fluorescent assays that detect the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR).
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the compound and determine the IC₅₀ value.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic uses of this compound is currently lacking, the extensive research on the broader benzamide class of compounds provides a strong rationale for its investigation. The structural features of this compound suggest its potential as an anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agent. Future research should focus on the synthesis and in-depth biological evaluation of this compound. Systematic screening against a panel of cancer cell lines, inflammatory targets, and microbial strains is warranted. Furthermore, elucidation of its mechanism of action through enzymatic and cellular assays will be crucial in guiding its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations.
References
- 1. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]
- 2. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Presumed Mechanism of Action of N-(Phenylacetyl)benzamide
Disclaimer: Scientific literature dedicated specifically to the mechanism of action of N-(Phenylacetyl)benzamide is limited. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its core chemical moieties—phenylacetamide and benzamide—and structurally related compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework requiring experimental validation.
Introduction
This compound is a synthetic compound featuring a phenylacetamide group linked to a benzamide scaffold. While direct pharmacological studies on this specific molecule are not extensively published, the constituent functional groups and similar structures have been associated with a range of biological activities. This document aims to provide a comprehensive overview of the potential mechanisms of action of this compound by extrapolating from the known pharmacology of related molecules.
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of effects, including but not limited to, neuroprotective, anti-inflammatory, and anticancer activities. The mechanism is likely multifaceted, stemming from the combined properties of the phenylacetamide and benzamide moieties.
Potential Central Nervous System (CNS) Activity
Benzamide derivatives are well-documented for their CNS activity, with some acting as antipsychotic and anticonvulsant agents. Phenylacetamide derivatives have also been explored for their potential antidepressant effects.
-
Dopamine Receptor Antagonism: Many benzamide-based drugs exert their effects by antagonizing dopamine receptors, particularly the D2 subtype. This action is central to their use as neuroleptics.
-
Ion Channel Modulation: Certain N-substituted benzamides have been shown to block Kv1.3 ion channels, suggesting a potential role in modulating neuronal excitability.
-
Anticonvulsant Properties: Various N-substituted benzamides have demonstrated anticonvulsant activity, although the precise mechanisms are often not fully elucidated.
Potential Anti-inflammatory and Antioxidant Activity
The phenylacetamide moiety, as seen in the related compound 2-Phenylacetamide, has been linked to anti-inflammatory and antioxidant effects.
-
p38 MAPK Signaling Pathway Inhibition: 2-Phenylacetamide has been identified as an inhibitor of the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Potential Antimicrobial and Anticancer Activity
Derivatives of both benzamide and phenylacetamide have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. The mechanisms for these activities are diverse and depend on the specific substitutions on the core structures.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available in the reviewed literature. The following table summarizes data for related compounds to provide a potential reference for experimental design.
| Compound Class | Compound Example | Target/Assay | Activity (IC50/EC50) | Reference |
| Phenylacetamide Derivatives | 2-Phenylacetamide | MCF-7 cell proliferation | 4-8 µM (promotion) | [1] |
| Phenylacetamide Derivatives | Thiazole-containing phenylacetamides | Antibacterial (Xanthomonas oryzae) | Varies by derivative | [2] |
| N-substituted Benzamides | Various | Anticonvulsant activity | Not specified | [3] |
| N-substituted Benzamides | Various | Kv1.3 ion channel blockade | Not specified | [3] |
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are suggested protocols based on the hypothesized activities.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of this compound for dopamine receptors (D1, D2, D3, D4) and other CNS receptors, competitive radioligand binding assays should be performed using cell membranes expressing these receptors.
-
Enzyme Inhibition Assays: To assess the potential inhibitory activity against key enzymes, assays for p38 MAPK, and other relevant kinases should be conducted.
-
Cell-Based Assays:
-
Anti-inflammatory Activity: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the effect of the compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Anticancer Activity: Screen the compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects using assays such as the MTT or SRB assay.
-
Neuronal Activity: Utilize primary neuronal cultures or neuron-like cell lines to investigate the effects on neuronal viability, neurite outgrowth, and ion channel function using techniques like patch-clamp electrophysiology.
-
In Vivo Models
-
CNS Activity:
-
Antipsychotic Models: Employ models such as amphetamine-induced hyperlocomotion or apomorphine-induced climbing in rodents to assess potential antipsychotic effects.
-
Anticonvulsant Models: Use maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure models in rodents to evaluate anticonvulsant properties.
-
-
Anti-inflammatory Activity: Utilize models of acute inflammation, such as the carrageenan-induced paw edema model in rats, to assess in vivo anti-inflammatory efficacy.
Visualizations of Hypothesized Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows for investigating the mechanism of action of this compound.
Caption: Hypothesized signaling pathways for CNS activity.
Caption: Hypothesized pathway for anti-inflammatory effects.
Caption: Proposed experimental workflow for mechanism elucidation.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through dedicated research, the analysis of its structural components and related compounds provides a strong foundation for hypothesizing its potential biological activities. The framework presented in this guide suggests that this compound may act as a modulator of CNS and inflammatory pathways. Further experimental investigation, following the proposed protocols, is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
Spectroscopic Data for N-(Phenylacetyl)benzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document outlines the challenges in sourcing this data and provides general expectations for the spectroscopic characteristics of this molecule based on related compounds. It also details the standard experimental protocols used to acquire such data.
Data Presentation
Due to the absence of specific experimental data for N-(Phenylacetyl)benzamide, a quantitative data summary cannot be provided. However, based on the structures of related compounds such as N-benzylbenzamide and other N-substituted benzamides, the following general predictions can be made:
-
¹H NMR: The spectrum would likely show multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A singlet for the methylene (-CH₂-) protons of the phenylacetyl group would be expected, likely in the range of 3.5-4.5 ppm. A broad singlet corresponding to the N-H proton of the amide group would also be anticipated, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum would display several signals in the aromatic region (approx. 120-140 ppm). The carbonyl carbons of the amide and ketone groups would appear as distinct signals in the downfield region (approx. 160-180 ppm). The methylene carbon would likely resonate around 40-50 ppm.
-
IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration around 3300 cm⁻¹. Strong carbonyl (C=O) stretching bands for the amide and ketone groups would be prominent in the region of 1650-1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₃NO₂), which is 239.27 g/mol . Common fragmentation patterns would likely involve cleavage of the amide bond and the bond between the carbonyl and methylene groups of the phenylacetyl moiety.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Data would be acquired on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay are necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
KBr Pellet: Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct Infusion: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by LC, and the eluent is introduced into the mass spectrometer.
-
-
Ionization: A suitable ionization technique is employed, such as:
-
Electron Ionization (EI): Used in GC-MS, this is a hard ionization technique that causes extensive fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that typically produces the protonated molecule [M+H]⁺ or other adducts.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
N-(Phenylacetyl)benzamide: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-(Phenylacetyl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines the standard methodologies and protocols for determining these critical physicochemical properties. The provided experimental designs are based on established pharmaceutical industry practices and regulatory guidelines, enabling researchers to generate robust and reliable data for this compound or structurally related molecules.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | - |
| Molecular Weight | 239.27 g/mol | - |
| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Aqueous Solubility | Data not available; requires experimental determination | - |
| Solubility in Organic Solvents | Data not available; requires experimental determination | - |
| Stability Profile | Data not available; requires experimental determination | - |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are outlined below. These protocols are designed to yield high-quality data suitable for research and drug development purposes.
I. Aqueous and Organic Solvent Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[2] The time required may need to be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
II. Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a mass spectrometer (LC-MS) is highly recommended for peak purity analysis and identification of degradants.
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[5]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.[4]
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Determine the peak purity of the parent compound to ensure no co-eluting degradants.
-
Characterize the major degradation products using techniques like LC-MS to propose degradation pathways.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and a logical diagram for assessing the chemical stability of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Logical Flow for Chemical Stability Assessment.
References
An In-depth Technical Guide to N-(Phenylacetyl)benzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-(Phenylacetyl)benzamide derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticonvulsant, anticancer, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this chemical scaffold.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives and their analogs typically involves the coupling of a substituted phenylacetic acid or its activated form with a substituted benzamide or aniline. Several synthetic strategies have been reported, often tailored to the specific substituents on the aromatic rings.
A general and efficient method for the synthesis of N-substituted benzamide derivatives involves the reaction of an appropriate aniline derivative with a benzoyl chloride in the presence of a base. For instance, in the synthesis of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide derivatives, dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used to facilitate the amide bond formation between a carboxylic acid and an aniline in tetrahydrofuran (THF).[1] Another approach involves a one-pot, three-component condensation reaction. For example, N,N'-alkylidene bisamides can be synthesized from phenyl acetylene, an aromatic aldehyde, and benzamide using a silica-supported polyphosphoric acid catalyst.[2] Furthermore, a straightforward synthesis of N-(2-phenylethyl)benzamide has been achieved by reacting benzoyl chloride or benzoic acid with phenethylamine and an alkali metal hydroxide in an aqueous solution, offering a more environmentally friendly alternative to methods requiring organic solvents.[3]
Biological Activities and Structure-Activity Relationships
This compound derivatives and their analogs have demonstrated a wide range of biological activities, which are highly dependent on their structural features. The following sections summarize the key therapeutic areas where these compounds have shown promise.
Anticonvulsant Activity
A significant area of investigation for this class of compounds is their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings play a crucial role in their efficacy and neurotoxicity. For example, a series of N-(phenylacetyl)trifluoromethanesulfonamides exhibited significant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures.[1] The lead compound from this series, N-(Phenylacetyl)trifluoromethanesulfonamide, demonstrated good oral bioavailability, low toxicity, and a larger protective index in mice compared to prototype drugs like phenytoin and phenobarbital.[1]
Anticancer Activity (HDAC Inhibition)
Certain N-substituted benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[4] These compounds are designed to mimic the structure of known HDAC inhibitors like Entinostat (MS-275). SAR studies have revealed that a 2-substituent on the phenyl ring of the R group and heteroatoms in the amide that can chelate with the zinc ion in the HDAC active site are critical for antiproliferative activity.[4] Conversely, the presence of a chlorine atom or a nitro group on the same benzene ring tends to decrease their anticancer efficacy.[4] Molecular docking studies have shown that the binding interactions of these synthesized compounds with HDAC2 are similar to that of MS-275.[4]
Antimicrobial Activity
Derivatives of N-benzamide have also been evaluated for their antimicrobial properties. In one study, a series of newly synthesized N-benzamide derivatives were tested against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The results indicated that some compounds exhibited good antibacterial activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[5] The activity is thought to be related to the compounds' ability to penetrate the bacterial cell wall.[5]
Data Presentation
The following tables summarize the quantitative data for the biological activities of selected this compound derivatives and analogs.
Table 1: Anticonvulsant Activity of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide Derivatives in Mice [1]
| Compound | Substitution (R) | MES Screen (ED₅₀, mg/kg) | scPTZ Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
| 4a | H | 65.5 | >100 | >300 |
| 4b | 2-CH₃ | 72.3 | >100 | >300 |
| 4c | 4-CH₃ | 85.1 | >100 | >300 |
| 4d | 2-Cl | 58.9 | >100 | 250 |
| 4e | 4-Cl | 45.2 | 89.7 | 180 |
| 4f | 2-F | 61.4 | >100 | 280 |
| 4g | 4-F | 50.1 | 95.3 | 210 |
| 4h | 4-OCH₃ | 78.6 | >100 | >300 |
Table 2: In Vitro Antiproliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines [4]
| Compound | R Group | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | K562 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
| MS-275 | (reference) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 4.2 ± 0.5 |
| Compound A | 2-pyridyl | 1.9 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 3.8 ± 0.4 |
| Compound B | 3-pyridyl | 5.8 ± 0.6 | 7.2 ± 0.8 | 4.9 ± 0.5 | 9.1 ± 1.0 |
| Compound C | 4-pyridyl | 4.1 ± 0.5 | 5.5 ± 0.6 | 3.7 ± 0.4 | 6.8 ± 0.7 |
| Compound D | 2-quinolyl | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.2 ± 0.1 | 3.1 ± 0.3 |
Table 3: Antimicrobial Activity of N-Benzamide Derivatives [5]
| Compound | Gram-positive (B. subtilis) MIC (µg/mL) | Gram-negative (E. coli) MIC (µg/mL) |
| 5a | 6.25 | 3.12 |
| 6b | 12.5 | 6.25 |
| 6c | 6.25 | 6.25 |
| Gentamicin | 1.56 | 0.78 |
| Ampicillin | 3.12 | 1.56 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Procedure for Synthesis of (Z)-4-((2-oxoindolin-3-ylidene)amino)-N-phenylbenzamide Derivatives[1]
-
To a solution of (Z)-4-((2-oxoindolin-3-ylidene)amino)benzoic acid (0.75 mmol) in 20 mL of tetrahydrofuran (THF), add dicyclohexylcarbodiimide (DCC) (0.75 mmol) and hydroxybenzotriazole (HOBt) (0.75 mmol).
-
Add the appropriate substituted aniline (0.75 mmol) to the reaction mixture.
-
Stir the reaction mixture in an ice bath for 1 hour.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticonvulsant Screening Protocol[1][6]
Animals: Male albino mice (20-25 g).
Drug Administration: Compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.).
Maximal Electroshock (MES) Test:
-
Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.
-
Observe the mice for the presence or absence of the hind-limb tonic extension component of the seizure. Abolition of this component is defined as protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer pentylenetetrazole (85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes for the occurrence of a clonic spasm lasting for at least 5 seconds. Absence of this seizure is defined as protection.
Rotarod Neurotoxicity Test:
-
Place mice on a rod rotating at 6 rpm.
-
A mouse is considered neurotoxic if it cannot maintain its balance on the rod for at least 1 minute.
HDAC Inhibition Assay Protocol[7]
Cell-based HDAC-Glo I/II Assay:
-
Seed HCT116 cells into 1536-well white solid bottom assay plates.
-
Add the test compounds at various concentrations.
-
Add the HDAC-Glo I/II reagent, which contains a luminogenic substrate.
-
Incubate at room temperature for 20 minutes.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to HDAC activity.
-
Normalize the data relative to positive (trichostatin A) and negative (DMSO) controls.
-
Calculate IC₅₀ values from the dose-response curves.
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)[8]
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound derivatives.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 4. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
The Antimicrobial Potential of N-(Phenylacetyl)benzamide and its Analogs: A Technical Guide
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Amide-containing compounds, particularly benzamides and their derivatives, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial effects.[1] The general structure of N-(Phenylacetyl)benzamide combines a phenylacetamide moiety with a benzamide core, suggesting the potential for synergistic or unique antimicrobial properties. This guide provides a comprehensive overview of the available data on related compounds, focusing on their antimicrobial efficacy, the experimental protocols for their evaluation, and potential mechanisms of action.
Quantitative Antimicrobial Activity of Benzamide and Phenylacetamide Derivatives
The antimicrobial activity of various benzamide and phenylacetamide derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data from several key studies.
Table 1: Antibacterial Activity of N-Benzamide Derivatives [1]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| E. coli | 31 | 3.12 | |
| 6b | E. coli | 24 | 3.12 |
| B. subtilis | 24 | 6.25 | |
| 6c | E. coli | 24 | 3.12 |
| B. subtilis | 24 | 6.25 |
Table 2: Antibacterial Activity of Phenylacetamide and Benzohydrazide Derivatives [2]
| Compound | Bacterial Strain | MIC (μg/mL) |
| 5 | E. coli | 0.64 |
| 21 | E. coli | 0.67 |
| General Range | Various Pathogens | 0.64 - 5.65 |
Table 3: Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties [3]
| Compound | Bacterial Strain | EC₅₀ (µM) |
| A₁ | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 |
| Thiodiazole copper (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 |
Experimental Protocols
The evaluation of antimicrobial activity for benzamide and phenylacetamide derivatives typically follows established microbiological methods. Below are detailed protocols based on the cited literature.
Synthesis of N-Benzamide Derivatives[1]
A general procedure for the synthesis of N-benzamides involves the reaction of an acid chloride with a primary amine.
-
Acid Chloride Formation: A mixture of a benzoic acid derivative (1 mol) and thionyl chloride (1 mol) containing DMF is refluxed for 2 hours. The mixture is then evaporated, and the residue is dissolved in toluene. Subsequent evaporation yields the acid chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous CH₂Cl₂ at 0°C. The desired amine (10.12 mmol) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 8 hours. The solvent is removed in vacuo, and the crude product is extracted with EtOAc. The combined organic extract is washed with water and brine, dried over Na₂SO₄, and the solvent is removed to yield the N-benzamide product.
Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity.
-
Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a general workflow for evaluating the antimicrobial potential of a synthesized compound.
Caption: General workflow for synthesis and antimicrobial evaluation.
Potential Mechanism of Action: Inhibition of Bacterial Topoisomerase IV (ParE)
Some phenylacetamide and benzohydrazide derivatives have been identified as potential inhibitors of bacterial DNA topoisomerase IV (ParE), an essential enzyme for DNA replication.[2] Inhibition of this enzyme leads to bacterial cell death.
References
N-(Phenylacetyl)benzamide: A Versatile N-Acyl Imide Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(Phenylacetyl)benzamide, an N-acyl imide derivative, holds significant potential as a versatile building block in the field of organic synthesis. Its unique structural feature, possessing both a benzoyl and a phenylacetyl group attached to a central nitrogen atom, offers a rich platform for diverse chemical transformations. This technical guide explores the synthesis, key chemical properties, and potential applications of this compound, providing researchers with the foundational knowledge to leverage this compound in the design and execution of novel synthetic strategies. While direct literature on this specific molecule is limited, its reactivity can be inferred from the well-established chemistry of related N-acyl imides, paving the way for its application in the construction of complex molecular architectures.
Synthesis of this compound
The most direct and plausible method for the synthesis of this compound is the N-acylation of benzamide with phenylacetyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Scheme:
"N-(Phenylacetyl)benzamide discovery and history"
Abstract
This technical guide provides a comprehensive overview of N-(Phenylacetyl)benzamide, a molecule belonging to the N-acylamide class of organic compounds. While the specific discovery and historical milestones of this compound are not extensively documented in scientific literature, this paper consolidates the available information on its synthesis, physicochemical properties, and potential biological significance based on the well-established chemistry and pharmacology of its constituent moieties: the benzamide and phenylacetamide groups. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate further investigation and application of this compound.
Introduction: Historical Context and Significance
The history of this compound is intrinsically linked to the broader development of amides, a cornerstone of organic and medicinal chemistry. Benzamide, the simplest amide derivative of benzoic acid, has been a fundamental building block in the synthesis of a vast array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-emetic, anti-psychotic, and anti-arrhythmic properties.[1] Concurrently, the phenylacetamide scaffold is present in numerous natural and synthetic compounds with significant physiological effects.
The convergence of these two important pharmacophores in the form of an N-acylamide linkage gives rise to this compound. N-acylamides are a diverse class of endogenous and synthetic compounds that play crucial roles in various biochemical pathways and physiological processes.[2] The exploration of novel N-acylamides continues to be a fertile area of research for the discovery of new therapeutic agents. This guide aims to provide a foundational technical resource for the study of this compound, encouraging further exploration of its potential applications.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₃NO₂ | Calculated from structure |
| Molecular Weight | 239.27 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a white to off-white solid | General characteristic of similar organic amides. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols, with low solubility in water. | Based on the non-polar nature of the phenyl rings and the polar amide group. |
| Melting Point | Not available | Requires experimental determination. |
| LogP | Not available | Requires experimental or computational determination. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the Schotten-Baumann reaction, a widely used method for the preparation of amides from amines and acid chlorides. This proposed protocol is based on established procedures for the synthesis of similar N-acylbenzamides.
Proposed Synthetic Pathway
The synthesis involves the acylation of benzamide with phenylacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution with stirring.
-
Acylation: Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution. A precipitate may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity. Determine the melting point of the crystalline solid.
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the known pharmacological profiles of related N-substituted benzamides suggest several areas for potential investigation.
-
Anticonvulsant Activity: Numerous N-substituted benzamide derivatives have demonstrated anticonvulsant properties.[1]
-
Ion Channel Modulation: Some N-substituted benzamides have been shown to block ion channels, such as the Kv1.3 potassium channel.[1]
-
Antimicrobial and Antioxidant Activities: The benzamide scaffold is present in various compounds with antimicrobial and antioxidant effects.[1]
The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.
Caption: Logical workflow for biological investigation.
Conclusion
This compound represents an under-investigated molecule with potential for further scientific inquiry. This technical guide provides a foundational framework for its synthesis and suggests avenues for the exploration of its biological activities based on the well-documented properties of its parent structures. The detailed experimental protocol and structured data presentation are intended to serve as a valuable resource for researchers interested in synthesizing and evaluating this and other novel N-acylamides. Future studies should focus on the experimental determination of its physicochemical properties and a broad screening of its biological activities to unlock its full potential.
References
Methodological & Application
Synthesis of N-(Phenylacetyl)benzamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-acylbenzamides are a class of organic compounds that feature a benzoyl group attached to the nitrogen atom of an acylated amine. These motifs are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. The synthesis of N-(phenylacetyl)benzamide involves the formation of an amide bond between benzamide and a phenylacetyl group, a common transformation in organic chemistry. This protocol details a general and reliable method for achieving this synthesis via the reaction of benzamide with phenylacetyl chloride in the presence of a base.
Data Presentation
As explicit experimental data for this compound could not be located, the following table summarizes the physicochemical and spectroscopic properties of the related compound N-benzyl-2-phenylacetamide for illustrative purposes.[1][2] It is crucial to note that these values are for a structural isomer and should be used as an estimation only; experimental determination of the properties of this compound is required for accurate characterization.
| Property | Value (for N-benzyl-2-phenylacetamide) |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| Melting Point | 86-88 °C |
| Appearance | White solid |
| ¹H NMR (CDCl₃, δ, ppm) | 3.70 (2H, s, Ph–CH₂), 4.90 (2H, s, N–CH₂), 6.70–7.30 (15H, m, 3×ArH) |
| IR (KBr, cm⁻¹) | Data not available |
| Yield | Dependent on experimental conditions |
Experimental Protocol
This protocol describes a general method for the N-acylation of benzamide with phenylacetyl chloride. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials and Reagents
-
Benzamide
-
Phenylacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzamide (1.0 eq) and anhydrous dichloromethane (or THF) to create a stirrable suspension.
-
Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.2 eq) or DIPEA (1.2 eq) dropwise to the stirred suspension.
-
Addition of Acyl Chloride: In a separate dropping funnel, dissolve phenylacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane. Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.
-
Isolation: Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield purified this compound.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Phenylacetyl chloride is corrosive and lachrymatory. Handle it with extreme care in a fume hood.
-
Triethylamine and DIPEA are flammable and corrosive bases.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Purification of N-(Phenylacetyl)benzamide by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the purification of N-(Phenylacetyl)benzamide using column chromatography. This compound, an amide derivative, can be effectively purified from reaction byproducts and starting materials using silica gel chromatography. This application note outlines the necessary materials, a step-by-step experimental protocol, and expected outcomes, including illustrative data for guidance. The provided workflow and parameters are based on established methods for the purification of structurally related aromatic amides.
Introduction
N-acylated benzamides are a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of these molecules often results in a crude product mixture containing unreacted starting materials, catalysts, and various byproducts. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, relying on the differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like this compound, silica gel is an appropriate stationary phase, and a solvent system of intermediate polarity, typically a mixture of a non-polar and a polar solvent, is effective for elution. This protocol details a standard method for the purification of this compound, which can be adapted by researchers for similar compounds.
Data Presentation
Successful purification of this compound by column chromatography will yield a product with high purity. The following tables provide expected data based on typical purifications of related compounds. Actual results may vary depending on the specific reaction mixture and experimental conditions.
Table 1: Thin Layer Chromatography (TLC) Data
| Compound | Rf Value (5:1 Hexane:Ethyl Acetate) | Observations |
| Starting Material (e.g., Benzamide) | ~0.1 | More polar, lower Rf |
| This compound | ~0.4 | Desired product |
| Non-polar impurity | ~0.8 | Less polar, higher Rf |
Table 2: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mobile Phase (Eluent) | Gradient elution: 10:1 to 5:1 Hexane:Ethyl Acetate |
| Sample Loading | Dry loading with silica gel |
| Flow Rate | ~2-3 mL/min |
| Fraction Size | 15 mL |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (200-300 mesh)
-
Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass chromatography column (30 cm x 3 cm) with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Round bottom flask
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Test tubes for fraction collection
Column Preparation
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (~0.5 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent (10:1 hexane:ethyl acetate). A general rule is to use approximately 50 g of silica gel for every 1 g of crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached (e.g., 20-25 cm).
-
Once the silica has settled, add a layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.
Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
Gently cover the sample layer with a small amount of sand.
Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin with the less polar solvent system (e.g., 10:1 hexane:ethyl acetate) to elute non-polar impurities.[1]
-
Open the stopcock and begin collecting fractions in test tubes.[2]
-
Monitor the separation by collecting small spots from the column outlet onto a TLC plate.
-
Gradually increase the polarity of the eluent to a 5:1 mixture of hexane and ethyl acetate to elute the desired this compound.[3] A gradient elution can provide better separation than an isocratic one for complex mixtures.[1]
-
Continue collecting fractions and monitoring by TLC. Fractions containing the pure product (as determined by a single spot on the TLC plate with the correct Rf value) should be combined.
Product Isolation
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, melting point).
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationships in Column Chromatography
Caption: Key relationships governing chromatographic separation.
References
Application Notes and Protocols for the Recrystallization of N-(Phenylacetyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Phenylacetyl)benzamide is a chemical compound of interest in various research and development sectors. Its purity is paramount for accurate experimental results and for its potential use in further applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established principles for the purification of amides. The method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.[1][2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are either more soluble or present in smaller quantities, remain in the solution (mother liquor). The purified crystals can then be isolated by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either highly soluble or insoluble at all temperatures.[1] For amides, polar solvents such as ethanol, acetone, and acetonitrile are often effective.[3]
Quantitative Data Summary
The efficiency of a recrystallization process is evaluated based on the yield and purity of the final product. The following table provides a template for recording and comparing quantitative data from recrystallization trials of this compound. Researchers should adapt this table to record their experimental findings.
| Trial | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC, %) | Melting Point (°C) |
| 1 | Ethanol | e.g., 1.00 | e.g., 0.85 | e.g., 85 | e.g., 99.5 | e.g., 150-152 |
| 2 | Acetone | e.g., 1.00 | e.g., 0.78 | e.g., 78 | e.g., 99.2 | e.g., 149-151 |
| 3 | Acetonitrile | e.g., 1.00 | e.g., 0.90 | e.g., 90 | e.g., 99.8 | e.g., 151-152 |
| 4 | Ethanol/Water | e.g., 1.00 | e.g., 0.88 | e.g., 88 | e.g., 99.6 | e.g., 150-152 |
Note: The values in this table are illustrative placeholders. Actual experimental results will vary.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Acetone, Acetonitrile, or a mixture such as Ethanol/Water)
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different potential solvents to each tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound completely when hot.[1]
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large number of crystals upon cooling.
-
Commonly used solvents for amides include ethanol, acetone, and acetonitrile.[3]
-
-
Dissolution:
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.[2]
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry in the Buchner funnel under vacuum for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Analysis:
-
Weigh the dried crystals to determine the yield.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as HPLC or NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Logical Relationships in Solvent Selection
Caption: Key properties for selecting an optimal recrystallization solvent.
References
Application Notes and Protocols: Amide Coupling Reaction Conditions for the Synthesis of N-(Phenylacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis of N-(Phenylacetyl)benzamide, a key transformation in organic and medicinal chemistry. The document outlines common amide coupling methodologies, presents a detailed experimental protocol, and summarizes various reaction parameters in a tabular format for easy comparison.
Introduction
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals, natural products, and functional materials. The synthesis of this compound involves the coupling of phenylacetic acid and benzamide. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to promote this reaction efficiently, each with its own advantages regarding yield, reaction time, and suppression of side reactions like racemization.[1][2] This document details a standard and reliable protocol for this synthesis and explores alternative conditions.
General Reaction Scheme
The overall reaction for the formation of this compound is depicted below:
Phenylacetic AcidBenzamidethis compound
Diagram of the Experimental Workflow
The following diagram illustrates the general workflow for the amide coupling reaction to synthesize this compound.
Caption: General workflow for the synthesis of this compound.
Comparative Table of Amide Coupling Conditions
The selection of coupling reagents, additives, solvents, and temperature can significantly impact the yield and purity of the final product. The following table summarizes various conditions reported for analogous amide bond formations, which can be adapted for the synthesis of this compound.
| Coupling Reagent | Additive(s) | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Key Considerations |
| EDC | HOBt, DMAP | DIPEA | DMF, DCM, MeCN | 23 | 72 | A common and cost-effective method; DMAP can accelerate the reaction.[3] |
| HATU | - | DIPEA | DMF | 23 | >90 | Highly efficient with fast reaction times, though more expensive.[3][4] |
| DCC | DMAP | - | DCM | Room Temp | Low to Moderate | A classic carbodiimide reagent; the dicyclohexylurea byproduct is insoluble and can be filtered off.[4][5] |
| PyBOP | DIPEA | - | DMF | Room Temp | >85 | Phosphonium-based reagent, good for sterically hindered substrates.[1] |
| T3P | - | Pyridine | EtOAc, THF | 25-60 | >80 | A versatile and powerful coupling reagent with an easy work-up. |
| TiCl4 | - | Pyridine | Pyridine | 85 | Moderate to Excellent | Effective for direct condensation, particularly with less reactive amines.[6] |
| B(OCH2CF3)3 | - | - | MeCN | 80-100 | Good | Boron-based reagent for direct amidation at elevated temperatures.[7] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DIPEA: N,N-Diisopropylethylamine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DCC: Dicyclohexylcarbodiimide, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, T3P: Propylphosphonic anhydride, TiCl4: Titanium tetrachloride, B(OCH2CF3)3: Tris(2,2,2-trifluoroethyl) borate, DMF: Dimethylformamide, DCM: Dichloromethane, MeCN: Acetonitrile, EtOAc: Ethyl acetate, THF: Tetrahydrofuran.
Detailed Experimental Protocol: Synthesis of this compound using EDC/HOBt
This protocol describes a widely used and reliable method for amide bond formation utilizing EDC and HOBt.
Materials:
-
Phenylacetic acid
-
Benzamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (1.0 eq) and benzamide (1.0-1.2 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.5 M concentration relative to the limiting reagent).
-
Addition of Reagents: To the stirred solution, add HOBt (1.1-1.2 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Initiation of Coupling: Add EDC (1.1-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and DCC can be sensitizers and should be handled with care.[8]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low Yield: Ensure all reagents are anhydrous, as moisture can hydrolyze the activated ester intermediate. Consider increasing the equivalents of the coupling reagent or base.
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial, although this can increase the risk of side reactions.
-
Side Product Formation: The formation of N-acylurea is a common side reaction with carbodiimides. The use of HOBt helps to suppress this.[1] Purification by chromatography is typically effective in removing such byproducts.
This document is intended for informational purposes only and should be used by qualified individuals. All experiments should be conducted with appropriate safety precautions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Detection [iris-biotech.de]
Application Notes and Protocols for N-(Phenylacetyl)benzamide in In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Phenylacetyl)benzamide is a chemical compound belonging to the benzamide class, a group of compounds known for a wide range of biological activities. Various N-substituted benzamide derivatives have shown potential as anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents.[1] These application notes provide a framework for the initial in vitro evaluation of this compound to explore its potential therapeutic properties. The following protocols are based on established in vitro methods for assessing anticonvulsant and anti-inflammatory activities, common therapeutic targets for novel chemical entities.
Potential Therapeutic Areas and In Vitro Evaluation Strategies
Based on the known biological activities of structurally related benzamide and N-phenylacetamide derivatives, the primary therapeutic areas to investigate for this compound are epilepsy and inflammation.
Anticonvulsant Activity
Many N-substituted benzamide derivatives are reported to possess anticonvulsant activity.[1] In vitro models are crucial for the initial screening and mechanistic studies of potential anticonvulsant drugs, allowing for the investigation of cellular excitability, synaptic activity, and drug responses.[2]
Anti-inflammatory Activity
Inflammation is a key process in many chronic diseases.[3] In vitro assays are cost-effective and efficient methods for the preliminary screening of the anti-inflammatory properties of new compounds.[3][4] Common in vitro assays for anti-inflammatory activity include the inhibition of protein denaturation and enzyme inhibition assays (e.g., COX and LOX).[3][5]
In Vitro Bioassay Protocols
The following section details the experimental protocols for assessing the anticonvulsant and anti-inflammatory potential of this compound.
Anticonvulsant Activity: In Vitro Maximal Electroshock (MES) Model
The hippocampal slice model is a well-established in vitro system for studying the pharmacology of seizures and for screening anticonvulsant drugs.[6] It allows for the investigation of drug effects on neuronal excitability and synaptic transmission in a preserved neural circuit.
Experimental Workflow:
Caption: Workflow for in vitro MES assay in hippocampal slices.
Protocol:
-
Hippocampal Slice Preparation:
-
Sacrifice a rodent (e.g., Wistar rat) in accordance with ethical guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to an interface chamber and allow them to recover for at least 1 hour, perfused with oxygenated aCSF at 32-34°C.
-
-
Induction of Epileptiform Activity:
-
Induce epileptiform discharges by perfusing the slices with a pro-convulsant solution, such as aCSF with elevated potassium concentration or reduced magnesium concentration.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in aCSF.
-
After establishing a stable baseline of epileptiform activity, perfuse the slices with aCSF containing different concentrations of this compound (e.g., 1, 10, 100 µM).
-
-
Electrophysiological Recording:
-
Record extracellular field potentials from the CA1 or CA3 pyramidal cell layer using a glass microelectrode filled with aCSF.
-
Amplify and digitize the signals for offline analysis.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and duration of the epileptiform discharges before and after the application of the test compound.
-
Calculate the percentage of inhibition of seizure-like activity for each concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect).
-
Data Presentation:
Table 1: Effect of this compound on Epileptiform Activity in Hippocampal Slices (Illustrative Data)
| Concentration (µM) | Inhibition of Discharge Frequency (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 100 | 85 ± 7 |
| Positive Control (e.g., Phenytoin 50 µM) | 90 ± 4 |
Data are presented as mean ± SEM. This data is for illustrative purposes only.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
Protein denaturation is a process implicated in inflammation.[5] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.
Experimental Workflow:
Caption: Workflow for the protein denaturation inhibition assay.
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of this compound in DMSO and dilute to various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) with Tris buffer.
-
Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
-
Assay Procedure:
-
To 500 µL of the BSA solution, add 500 µL of the test compound solution at different concentrations.
-
The control consists of 500 µL of BSA solution and 500 µL of Tris buffer.
-
The product control consists of 500 µL of Tris buffer and 500 µL of the test compound solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Data Presentation:
Table 2: Inhibition of BSA Denaturation by this compound (Illustrative Data)
| Concentration (µg/mL) | % Inhibition |
| 10 | 12.5 ± 2.1 |
| 50 | 35.2 ± 3.5 |
| 100 | 58.9 ± 4.2 |
| 250 | 75.4 ± 5.1 |
| 500 | 88.1 ± 3.8 |
| Positive Control (Diclofenac 100 µg/mL) | 92.3 ± 2.9 |
Data are presented as mean ± SEM. This data is for illustrative purposes only.
Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Signaling Pathway:
Caption: Inhibition of the COX-2 pathway by this compound.
Protocol:
-
Assay Principle:
-
This assay is typically performed using a commercially available colorimetric or fluorometric COX-2 inhibitor screening kit. The principle involves the measurement of the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.
-
-
Reagents and Materials:
-
COX-2 enzyme, heme, arachidonic acid (substrate), and a chromogenic substrate (e.g., TMPD) are provided in the kit.
-
Prepare different concentrations of this compound and a positive control (e.g., Celecoxib).
-
-
Assay Procedure (General):
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or positive control at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).
-
Data Presentation:
Table 3: COX-2 Inhibitory Activity of this compound (Illustrative Data)
| Concentration (µM) | % Inhibition |
| 0.1 | 8.3 ± 1.5 |
| 1 | 25.7 ± 3.1 |
| 10 | 62.1 ± 4.8 |
| 50 | 89.5 ± 2.9 |
| Positive Control (Celecoxib 1 µM) | 95.2 ± 2.2 |
| IC50 (µM) | 7.8 |
Data are presented as mean ± SEM. This data is for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a starting point for the in vitro evaluation of this compound for its potential anticonvulsant and anti-inflammatory activities. Positive results from these initial screens would warrant further investigation into the mechanism of action and in vivo efficacy. It is important to note that the provided quantitative data is purely illustrative and serves to demonstrate how experimental results would be presented. Researchers should generate their own experimental data to accurately assess the biological activity of this compound.
References
- 1. N-(2-Oxo-2-phenylacetyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
Application Notes and Protocols for the Biological Screening of N-(Phenylacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Phenylacetyl)benzamide is a chemical entity belonging to the N-substituted benzamide class of compounds. This class has been associated with a wide range of biological activities, including anticonvulsant, antimicrobial, antioxidant, and ion channel blocking properties. Derivatives of benzamide have also been investigated as ligands for sigma and opioid receptors, and have shown potential as fungicidal and insecticidal agents. Given the therapeutic potential of this chemical scaffold, a structured biological screening approach is essential to elucidate the specific activities of this compound.
This document provides a comprehensive set of protocols and application notes to guide the initial biological screening of this compound. The proposed screening cascade begins with a general assessment of cytotoxicity, followed by more specific assays targeting potential receptor and enzyme interactions, as well as antimicrobial and insecticidal activities.
Chemical Structure of this compound [1][2]
-
IUPAC Name: N-(2-oxo-2-phenylacetyl)benzamide[2]
-
Molecular Formula: C₁₅H₁₁NO₃[2]
-
CAS Number: 24807-15-6[2]
Proposed Screening Cascade
A tiered approach to the biological screening of this compound is recommended to efficiently characterize its biological profile. The workflow begins with broad cytotoxicity testing to determine the compound's effect on cell viability and to establish a safe concentration range for subsequent, more specific assays.
Data Presentation
The quantitative results from the biological assays should be organized into clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| User-defined | MTT | |
| User-defined | MTT |
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Kᵢ (nM) |
| Sigma-1 | [³H]-(+)-Pentazocine | |
| Mu-Opioid | [³H]-DAMGO |
Table 3: Enzyme Inhibition by this compound
| Enzyme Target | Substrate | IC₅₀ (µM) |
| User-defined | User-defined |
Table 4: Antimicrobial Activity of this compound
| Fungal Species | MIC (µg/mL) |
| User-defined | |
| User-defined |
Table 5: Insecticidal Activity of this compound
| Insect Species | Assay Type | LC₅₀ (µg/cm²) or LD₅₀ (µ g/insect ) |
| User-defined | User-defined |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer or normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Sigma-1 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the Sigma-1 receptor.[3][4]
Materials:
-
Cell membranes expressing Sigma-1 receptors (e.g., from guinea pig brain or transfected cell lines)
-
[³H]-(+)-Pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kₔ), and varying concentrations of this compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate for 2 hours at room temperature.
-
Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Kᵢ value of this compound.
Mu-Opioid Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing mu-opioid receptors (e.g., from CHO cells)
-
[³H]-DAMGO (radioligand)
-
This compound (test compound)
-
Naloxone (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Follow the same general procedure as for the Sigma-1 receptor binding assay, using [³H]-DAMGO as the radioligand and naloxone to determine non-specific binding.
-
Incubate for 1 hour at 25°C.
-
Filter, wash, and count the radioactivity.
-
Calculate the specific binding and determine the Kᵢ value.
General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a chosen enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution
-
Assay buffer
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
In a 96-well plate, add assay buffer and varying concentrations of this compound.
-
Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.
-
Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
Antifungal Susceptibility Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against fungal species.
Materials:
-
This compound stock solution
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring absorbance.
Insecticidal Bioassay (Contact Vial Method)
This protocol assesses the contact toxicity of this compound to insects.
Materials:
-
This compound stock solution (in acetone)
-
Glass vials (e.g., 20 mL scintillation vials)
-
Selected insect species (e.g., fruit flies, mosquitoes)
-
Acetone (for control)
Procedure:
-
Prepare serial dilutions of this compound in acetone.
-
Coat the inner surface of the glass vials with 0.5 mL of each dilution. Coat control vials with acetone only.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Introduce a known number of insects into each vial.
-
Cap the vials with a breathable material.
-
Record mortality at specified time points (e.g., 24, 48, 72 hours).
-
Calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀).
Signaling Pathway and Workflow Diagrams
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling and interacting with various ion channels and kinases upon ligand binding.[5][6][7][8]
References
- 1. Buy 2-(Phenylacetyl)benzamide (EVT-12084835) | 5194-48-9 [evitachem.com]
- 2. N-(2-oxo-2-phenylacetyl)benzamide | C15H11NO3 | CID 296739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Monitoring the Synthesis of N-(Phenylacetyl)benzamide by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Phenylacetyl)benzamide is an amide derivative that can be synthesized through the acylation of benzamide with phenylacetyl chloride. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1][2] It allows for the qualitative analysis of the reaction mixture, enabling the visualization of the consumption of starting materials and the formation of the product.
This document provides detailed application notes and protocols for monitoring the synthesis of this compound by TLC, including a synthesis procedure, a TLC monitoring protocol, and data interpretation guidelines.
I. Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar amides and involves the reaction of benzamide with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials and Reagents:
-
Benzamide
-
Phenylacetyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
Experimental Protocol:
-
In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon reaction completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
II. Reaction Monitoring by Thin-Layer Chromatography (TLC)
Principle:
TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[3] The polarity of the compounds determines their affinity for the stationary phase. In this reaction, the product, this compound, is expected to be less polar than the starting material, benzamide, due to the introduction of the phenylacetyl group, and more polar than the relatively nonpolar starting material, phenylacetyl chloride. This difference in polarity allows for their separation on a TLC plate.
Materials and Reagents:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes or micropipettes for spotting
-
Eluent (mobile phase): A mixture of hexane and ethyl acetate is recommended. A starting ratio of 7:3 (v/v) Hexane:Ethyl Acetate is a good starting point. The polarity can be adjusted to achieve optimal separation.[4][5][6]
-
Visualization agents:
TLC Protocol:
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a TLC plate. Mark spots for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (Benzamide): Dissolve a small amount of benzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction Mixture: At various time points during the reaction (e.g., t=0, 1h, 2h, and completion), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of dichloromethane or ethyl acetate.
-
-
Spotting: Using a clean capillary tube for each sample, spot a small amount of the prepared solutions onto the designated marks on the origin line of the TLC plate. Keep the spots small and concentrated.
-
Development:
-
Pour the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with eluent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level.
-
Close the chamber and allow the eluent to ascend the plate by capillary action until it is about 1 cm from the top of the plate.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[8][9][10] Circle the visible spots with a pencil.
-
For further visualization, the plate can be stained. For example, dip the plate into a potassium permanganate solution and gently heat. Oxidizable functional groups will appear as yellow or brown spots on a purple background.[11] Alternatively, use a phosphomolybdic acid stain, which is a good universal stain.[11]
-
Data Presentation: Expected Rf Values
The Retention Factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Compound | Expected Polarity | Estimated Rf Value (7:3 Hexane:EtOAc) |
| Benzamide | High | ~ 0.2 - 0.3 |
| Phenylacetyl chloride | Low | ~ 0.7 - 0.8 |
| This compound | Intermediate | ~ 0.4 - 0.5 |
Note: These are estimated values based on the polarity of the compounds. Actual Rf values may vary depending on the specific TLC plate, eluent composition, and experimental conditions.
III. Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and TLC monitoring of the this compound reaction.
Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.
IV. Interpretation of Results
-
t=0: At the beginning of the reaction, a spot corresponding to benzamide (lower Rf) and phenylacetyl chloride (higher Rf) should be visible on the TLC plate.
-
During the reaction: As the reaction proceeds, the intensity of the benzamide spot will decrease, while a new spot, corresponding to the this compound product, will appear at an intermediate Rf value.
-
Reaction completion: The reaction is considered complete when the benzamide spot is no longer visible on the TLC plate, indicating that it has been consumed.
By carefully monitoring the reaction with TLC, researchers can effectively track the progress of the synthesis, ensure the desired product is formed, and determine the optimal time for reaction work-up, leading to improved efficiency and purity in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. brainly.com [brainly.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TLC Visualization Methods - Labster [theory.labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Application Note: Mass Spectrometry Analysis of N-(Phenylacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of N-(Phenylacetyl)benzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is designed to offer a robust and reproducible workflow for the determination of this compound in various sample matrices. This application note includes protocols for sample preparation, LC-MS/MS parameters, and a proposed fragmentation pathway for the target analyte.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical and chemical research due to their potential biological activities. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note details a proposed LC-MS/MS method for the analysis of this compound, leveraging the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting this compound from a biological matrix (e.g., plasma) is provided below. This protocol may require optimization based on the specific matrix.
Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spiking: To 100 µL of the sample matrix in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards and quality control samples, add the appropriate volume of this compound working standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters may be necessary for specific applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Proposed)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed MRM Transitions for this compound
Based on the structure of this compound (C₁₅H₁₃NO₂), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 240.28. The fragmentation is proposed based on common fragmentation patterns of amides and related structures.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 240.3 | 105.1 | 20 |
| This compound | 240.3 | 91.1 | 25 |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Proposed Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the proposed fragmentation pathway of this compound and the overall experimental workflow.
Caption: Proposed fragmentation of this compound.
Caption: Experimental workflow for analysis.
Data Presentation
Quantitative data should be compiled into tables for clear comparison. An example is provided below.
Table 4: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 102000 | 0.075 |
| 10 | 15500 | 101000 | 0.153 |
| 50 | 78000 | 103000 | 0.757 |
| 100 | 152000 | 99000 | 1.535 |
| 500 | 760000 | 101000 | 7.525 |
| 1000 | 1550000 | 102000 | 15.196 |
Conclusion
This application note provides a comprehensive, though proposed, framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a solid starting point for researchers. Method validation in the specific matrix of interest is essential to ensure accuracy, precision, and robustness.
Application Note: FTIR Spectroscopy of N-(Phenylacetyl)benzamide Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Phenylacetyl)benzamide is a molecule of interest in pharmaceutical and organic chemistry research due to its core amide structure. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1][2][3][4] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint" corresponding to the vibrational modes of its chemical bonds.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, with a focus on identifying its key functional groups.
Molecular Structure and Functional Groups
This compound is a secondary amide containing two aromatic rings, a methylene bridge, and two carbonyl groups. The accurate identification of these functional groups is crucial for structural elucidation and quality control.
Caption: Key functional groups in this compound.
Predicted FTIR Spectral Data
The following table summarizes the predicted vibrational frequencies for the key functional groups of this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| Asymmetric CH₂ Stretch | Methylene | ~2925 | Medium-Weak |
| Symmetric CH₂ Stretch | Methylene | ~2850 | Medium-Weak |
| C=O Stretch (Acyl) | Phenylacetyl group | 1725 - 1705 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1475 | Medium-Weak |
| CH₂ Bend (Scissoring) | Methylene | ~1465 | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |
Experimental Protocols
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR transmission analysis.[1][4]
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
-
Infrared lamp (optional, for drying)
Protocol:
-
Gently grind 100-200 mg of dry FTIR-grade KBr in an agate mortar to a fine powder. It is crucial to minimize exposure to atmospheric moisture as water shows strong IR absorption.[1]
-
Add 1-2 mg of the this compound sample to the KBr powder in the mortar. The optimal sample concentration in KBr is typically between 0.2% and 1%.[2][4]
-
Thoroughly mix and grind the sample and KBr together for 3-5 minutes until a homogenous, fine powder is obtained.
-
Transfer a portion of the mixture into the pellet die.
-
Place the die in a hydraulic press and apply a pressure of approximately 8 tons for several minutes to form a transparent or semi-transparent pellet.[4]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer
Protocol:
-
Ensure the spectrometer is properly calibrated.
-
Collect a background spectrum of the ambient atmosphere (or a pure KBr pellet) to subtract any contributions from atmospheric CO₂ and water vapor from the sample spectrum.
-
Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Analysis
-
Perform a background subtraction on the acquired sample spectrum.
-
Identify the major absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of the observed peaks with the known vibrational frequencies of functional groups to confirm the structure of this compound. Refer to the data in Section 3 for expected peak locations.
-
The region from 1500 cm⁻¹ to 400 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole.
Experimental and Data Analysis Workflow
Caption: FTIR analysis workflow.
Interpretation of Key Spectral Features
-
N-H Region (3370 - 3170 cm⁻¹): A single, medium-intensity peak is expected in this region, characteristic of the N-H stretch in a secondary amide.[5] The position and broadness of this peak can be influenced by hydrogen bonding.
-
C-H Stretching Region (3100 - 2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching.[3][6] Peaks just below 3000 cm⁻¹, around 2925 and 2850 cm⁻¹, correspond to the asymmetric and symmetric stretching of the methylene (-CH₂) group, respectively.[7][8]
-
Carbonyl Region (1725 - 1630 cm⁻¹): Two distinct, strong absorption bands are anticipated here. The peak at a higher wavenumber (1725 - 1705 cm⁻¹) can be assigned to the acyl C=O stretch of the phenylacetyl moiety. The peak at a lower wavenumber (1680 - 1630 cm⁻¹) is the characteristic Amide I band, arising from the C=O stretch of the secondary amide.[5][9][10] The lower frequency of the amide carbonyl is due to resonance with the nitrogen lone pair.
-
Amide II Band (1570 - 1515 cm⁻¹): A strong, sharp peak in this region is a key indicator of a secondary amide. This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[5]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain numerous bands corresponding to aromatic C=C stretching, C-H bending, and other skeletal vibrations, providing a unique signature for the molecule. Strong absorptions between 900 and 675 cm⁻¹ are expected due to the out-of-plane C-H bending of the two aromatic rings.[3][6]
Conclusion
FTIR spectroscopy is an effective and rapid method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The identification of characteristic absorption bands for the secondary amide, aromatic rings, methylene, and carbonyl functional groups allows for unambiguous confirmation of the molecule's structure. This application note serves as a comprehensive guide for scientists and professionals in the field of drug development and chemical analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrochemical and Photon Polarization Modulation Infrared Reflection Absorption Spectroscopy Study of the Electric Field Driven Transformations of a Phospholipid Bilayer Supported at a Gold Electrode Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: N-(Phenylacetyl)benzamide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Phenylacetyl)benzamide as a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its primary applications, detailed synthetic protocols, and the mechanisms of action for derived therapeutic agents.
Introduction
This compound is a chemical intermediate belonging to the amide class of organic compounds. Its structural framework, featuring both a phenylacetyl group and a benzamide moiety, makes it a versatile building block for the synthesis of a variety of complex molecules. In pharmaceutical development, derivatives of this compound have shown significant potential, particularly in the development of novel anticancer agents. These compounds have been investigated for their ability to inhibit critical cellular processes such as tubulin polymerization and PARP-1 (Poly (ADP-ribose) polymerase-1) activity, both of which are validated targets in oncology.
Key Applications in Pharmaceutical Synthesis
The this compound scaffold is integral to the development of two promising classes of anticancer agents:
-
Tubulin Polymerization Inhibitors: Derivatives of this compound have been designed to interact with tubulin, a key protein in the formation of microtubules. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
-
PARP-1 Inhibitors: The benzamide functional group is a known pharmacophore for the inhibition of PARP-1, an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This compound derivatives can be designed to exploit this vulnerability.[3][4]
Experimental Protocols
This protocol describes a representative method for the synthesis of this compound from benzamide and phenylacetyl chloride.
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzamide (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives from various literature sources.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Benzamide, Phenylacetyl chloride | Pyridine, DCM, 0°C to RT | 85-95 | >98 | Representative Protocol |
| N-benzylbenzamide | Benzoic acid, Benzylamine | PPh₃, I₂, Et₃N, CH₂Cl₂ | 99 | >99 | [5] |
| N-(2-phenylethyl)benzamide | Phenethylamine, Benzoyl chloride | NaOH, Water, 0°C to RT | >90 | Not specified | [6] |
This protocol outlines the synthesis of a hypothetical N-benzylbenzamide derivative, a class of compounds known to inhibit tubulin polymerization.[2][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Substituted benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Reduction of the amide: In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH (2.0 eq) in dry THF.
-
Slowly add a solution of this compound (1.0 eq) in dry THF to the LAH suspension at 0 °C.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude amine.
-
Acylation of the amine: Dissolve the crude amine in DCM and add TEA (1.5 eq).
-
Cool the solution to 0 °C and add the desired substituted benzoyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 3-5 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography.
Quantitative Data for Representative Tubulin Inhibitors:
| Compound | Target | IC₅₀ (nM) | Cell Lines | Reference |
| Compound 20b | Tubulin Polymerization | 12-27 | Various cancer cell lines | [2] |
| Compound 13n | Tubulin Polymerization | 8-48 | Fifteen human cancer cell lines | [1] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound can be designed to bind to the colchicine-binding site on β-tubulin.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
The benzamide moiety of this compound can serve as a scaffold to design inhibitors that compete with NAD+ for the active site of PARP-1. In cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations), single-strand breaks (SSBs) accumulate. When PARP-1 is inhibited, these SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be repaired efficiently, leading to cell death through synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP-1 inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of pharmaceutical agents using this compound as an intermediate.
Caption: Drug development workflow using this compound.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, providing a versatile scaffold for the synthesis of potent and selective inhibitors of key cancer targets. The protocols and data presented here offer a foundation for researchers to explore the synthesis and application of novel therapeutics based on this promising chemical entity. Further investigation into the structure-activity relationships of this compound derivatives is warranted to develop next-generation pharmaceuticals with improved efficacy and safety profiles.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing N-(Phenylacetyl)benzamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the inhibitory potential of N-(Phenylacetyl)benzamide against two common enzyme targets: Cyclooxygenase (COX) and Acetylcholinesterase (AChE). While the benzamide scaffold is present in numerous enzyme inhibitors, specific inhibitory activity for this compound has not been extensively documented. The following protocols offer a starting point for characterizing the inhibitory profile of this compound.
Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a major mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). The following protocol is based on a colorimetric COX inhibitor screening assay.
Experimental Protocol: COX Inhibition Assay
1. Materials and Reagents:
-
This compound (test compound)
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Positive control inhibitors (e.g., Celecoxib for COX-2, Indomethacin for COX-1/COX-2)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with the reaction buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Prepare stock solutions of the positive control inhibitors in DMSO and dilute similarly.
-
Prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
80 µL of the reaction mixture (containing buffer, heme, and the respective COX enzyme).
-
10 µL of the diluted this compound solution or the positive control inhibitor. For the 100% activity control, add 10 µL of the reaction buffer with the same final concentration of DMSO as the test compound wells.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately add 10 µL of the colorimetric substrate solution (TMPD).
-
Measure the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time (e.g., 2 minutes).
-
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin (Control) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Experimental Value | Experimental Value | Calculated Value |
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. The following protocol is based on the widely used Ellman's method, a colorimetric assay.
Experimental Protocol: AChE Inhibition Assay
1. Materials and Reagents:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to obtain the desired final concentrations. Ensure the final DMSO concentration is minimal.
-
Prepare stock solutions of the positive control inhibitor in DMSO and dilute as above.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer.
-
20 µL of the diluted this compound solution or positive control. For the 100% activity control, add 20 µL of buffer containing the same concentration of DMSO.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
3. Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each concentration.
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Data Presentation: AChE Inhibition
| Compound | AChE IC50 (µM) |
| This compound | Experimental Value |
| Donepezil (Control) | Experimental Value |
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Application Note: Development of a Cell-Based Assay for N-(Phenylacetyl)benzamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Phenylacetyl)benzamide belongs to the benzamide class of chemical compounds, a scaffold known for a wide range of pharmacological activities. Various N-substituted benzamides have been investigated for their potential as anticonvulsants, anti-inflammatory agents, and inhibitors of specific cellular targets like ion channels.[1][2] Notably, some benzamide derivatives have emerged as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation of gene expression.[3][4][5] Altered HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDACs attractive therapeutic targets.[3][4][5] This application note provides a comprehensive framework for developing a cell-based assay to characterize the activity of this compound, with a primary focus on its potential as an HDAC inhibitor leading to apoptosis.
Principle
This protocol outlines a series of cell-based assays to determine the cytotoxic and apoptotic effects of this compound and to investigate its potential mechanism of action through inhibition of HDAC activity. The workflow begins with assessing the compound's effect on cell viability using a tetrazolium-based assay. Subsequently, the induction of apoptosis is quantified by measuring caspase-3 activity. Finally, a direct measurement of HDAC activity in treated cells is performed to elucidate the compound's potential as an HDAC inhibitor.
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, HCT116)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Caspase-3 colorimetric or fluorometric assay kit
-
HDAC activity assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for assessing this compound activity.
Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[9][10]
-
Cell Lysis: Following treatment with this compound for the desired time, lyse the cells according to the manufacturer's protocol. This typically involves centrifuging the plate to pellet the cells, removing the supernatant, and adding a chilled cell lysis buffer.[9]
-
Lysate Preparation: Incubate the plate on ice for 10 minutes, then centrifuge to pellet cell debris.[9]
-
Assay Reaction: Transfer the supernatant (cell lysate) to a new 96-well plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[9]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[9]
HDAC Activity Assay (Colorimetric)
This assay measures the activity of histone deacetylases in cell lysates.[11][12]
-
Nuclear Extract Preparation: After treating the cells with this compound, prepare nuclear extracts according to the assay kit manufacturer's instructions. This step is crucial as HDACs are primarily located in the nucleus.
-
Assay Setup: In a 96-well plate, add the nuclear extract, assay buffer, and the colorimetric HDAC substrate.[11]
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the deacetylation reaction to occur.[11]
-
Developer Addition: Add the developer solution, which reacts with the deacetylated substrate to produce a colored product. Incubate at 37°C for 30 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader. A decrease in signal compared to the untreated control indicates HDAC inhibition.[11]
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.3 |
| 48 | 42.1 | |
| 72 | 28.9 | |
| HCT116 | 24 | 98.5 |
| 48 | 65.2 | |
| 72 | 41.7 |
Table 2: Induction of Apoptosis by this compound
| Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control | 1.0 |
| This compound (25 µM) | 2.8 |
| This compound (50 µM) | 4.5 |
| This compound (100 µM) | 7.2 |
| Positive Control (e.g., Staurosporine) | 10.5 |
Table 3: Inhibition of HDAC Activity by this compound
| Treatment | % HDAC Inhibition |
| Vehicle Control | 0 |
| This compound (25 µM) | 35.2 |
| This compound (50 µM) | 68.4 |
| This compound (100 µM) | 85.1 |
| Positive Control (e.g., Trichostatin A) | 95.8 |
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
This application note provides a detailed methodology for the initial characterization of this compound's cellular activity. The described assays will enable researchers to determine its cytotoxic effects, its ability to induce apoptosis, and its potential as an HDAC inhibitor. The presented data tables offer a clear structure for reporting quantitative results, and the workflow and pathway diagrams provide a visual representation of the experimental logic and proposed mechanism of action. Further studies could involve isoform-specific HDAC assays and investigation of downstream signaling pathways to further elucidate the compound's precise mechanism.
References
- 1. N-(2-Oxo-2-phenylacetyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols for N-(Phenylacetyl)benzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-substituted benzamides are a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. These activities include anticonvulsant, antipsychotic, anti-inflammatory, and anticancer properties. The related phenylacetamide scaffold is also prevalent in biologically active molecules. This document provides detailed application notes and experimental protocols relevant to the investigation of N-(Phenylacetyl)benzamide and its potential applications in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data for closely related analogs provide a strong foundation for initiating research into its biological activities.
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of benzamide with phenylacetyl chloride. This method is a standard procedure for amide synthesis.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve benzamide (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Logical Relationship for Synthesis
Caption: Synthetic workflow for this compound.
Application Note 1: Anticonvulsant Activity
N-substituted benzamides have been widely investigated for their anticonvulsant properties. For instance, a series of N-(phenylacetyl)trifluoromethanesulfonamides exhibited significant activity against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet).[1][2] Therefore, this compound is a candidate for evaluation as a potential anticonvulsant agent.
Experimental Protocol: Anticonvulsant Screening
This protocol describes the two most common primary screening models for anticonvulsant drugs.
-
Maximal Electroshock (MES) Test:
-
Animal Model: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound (this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.
-
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test:
-
Animal Model: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound as described in the MES test.
-
After the appropriate absorption time, inject a dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously. This dose is known to induce clonic seizures in over 95% of untreated animals.
-
Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.
-
Protection is defined as the absence of clonic seizures.
-
Determine the ED₅₀ for protection against scPTZ-induced seizures.
-
-
Quantitative Data for Related Benzamide Derivatives (Anticonvulsant Activity)
| Compound/Derivative | Test Model | Animal | Route of Administration | ED₅₀ | Reference |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | Mouse | i.p. | 31.8 µmol/kg | |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | Mouse | i.p. | 90.3 µmol/kg | [3] |
| N-benzyl-2-acetamido-3-methoxypropionamide | MES | Mouse | i.p. | 8.3 mg/kg | |
| N-benzyl-2-acetamido-3-methoxypropionamide | MES | Rat | p.o. | 3.9 mg/kg | [4] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES | Mouse | i.p. | 49.6 mg/kg | [5] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | scPTZ | Mouse | i.p. | 67.4 mg/kg | [5] |
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant screening.
Application Note 2: Anticancer (Cytotoxicity) Activity
Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][6] The evaluation of this compound for its potential as an anticancer agent can be initiated by determining its in vitro cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines and Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Treat the cells with increasing concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Quantitative Data for Related Phenylacetamide and Benzamide Derivatives (Cytotoxicity)
| Compound/Derivative | Cell Line | IC₅₀ | Reference |
| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 µM | [3][6] |
| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 µM | [3][6] |
| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 µM | [3][6] |
| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC₈₀) | [7] |
| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 µM | |
| Imidazole-based N-phenylbenzamide (4f) | HeLa | 9.3 µM | |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 | 8.9 µM |
Potential Anticancer Mechanism of Action
Caption: A potential mechanism of anticancer activity.
Application Note 3: Enzyme Inhibition
Benzamide and its derivatives are known to inhibit a variety of enzymes, including poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and carbonic anhydrases.[8] The this compound scaffold can be screened against a panel of enzymes to identify potential inhibitory activity.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for specific enzyme assays.
-
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Known inhibitor (positive control)
-
Detection reagent (e.g., chromogenic or fluorogenic substrate product)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of the target enzyme in the assay buffer.
-
Prepare serial dilutions of this compound and the known inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing the test compound or control.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value.
-
Quantitative Data for Related Benzamide Derivatives (Enzyme Inhibition)
| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| MS-275 (Benzamide derivative) | Histone Deacetylase | 2-50 µM | [8] |
| Isatin N-phenylacetamide based sulphonamide (2h) | Carbonic Anhydrase I | Kᵢ = 45.10 nM | [9] |
| Isatin N-phenylacetamide based sulphonamide (2h) | Carbonic Anhydrase II | Kᵢ = 5.87 nM | [9] |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase | IC₅₀ = 0.056 µM | [10] |
Principle of Enzyme Inhibition Assay
Caption: The basic principle of an enzyme inhibition assay.
References
- 1. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"handling and storage guidelines for N-(Phenylacetyl)benzamide"
Introduction
N-(Phenylacetyl)benzamide is a chemical compound belonging to the amide family. Its handling and storage are critical for maintaining its integrity and ensuring the safety of laboratory personnel. These application notes provide a summary of recommended procedures for the safe handling, storage, and use of this compound in a research setting.
Safety and Handling Precautions
As a solid, this compound may exist as a crystalline powder. Standard laboratory safety protocols should be strictly followed.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact with dust particles.
-
Skin Protection: A lab coat, long-sleeved clothing, and chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator or an effective dust mask should be used.[1] Work should ideally be conducted in a well-ventilated area or under a fume hood.[1][2]
2.2. General Handling Practices
-
Avoid the formation of dust and aerosols.[3]
-
Minimize dust generation and accumulation.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Use only in a well-ventilated area.[1]
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Ambient temperatures are generally acceptable.[6] Some sources suggest storing below +30°C.[6][7] | Prevents thermal degradation. |
| Light | Store in a tightly closed, light-resistant container. | Protects from potential light-induced degradation. |
| Moisture | Keep container tightly closed in a dry place.[5] | The compound may be sensitive to moisture. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[1] | To prevent chemical reactions that could degrade the compound. |
| Ventilation | Store in a well-ventilated area.[1][2][4][5] | Ensures a safe storage environment. |
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution
-
Pre-dissolution Steps:
-
Ensure all necessary PPE is worn.
-
Work in a chemical fume hood.
-
Weigh the desired amount of this compound using an analytical balance.
-
-
Dissolution:
-
Based on solubility information for similar compounds, this compound is expected to be soluble in organic solvents such as ethanol and acetone.[6]
-
Add the desired volume of the chosen solvent to a volumetric flask.
-
Slowly add the weighed this compound to the solvent.
-
Cap the flask and mix by inversion or using a magnetic stirrer until the solid is completely dissolved.
-
If necessary, sonicate the solution to aid dissolution.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed container at a low temperature (e.g., 2-8 °C or -20 °C), protected from light. The optimal storage temperature should be determined based on experimental stability studies.
-
4.2. Protocol for Stability Assessment (General Approach)
A formal stability study for this compound has not been reported in the searched literature. The following is a general protocol that can be adapted to assess its stability under various conditions.
-
Sample Preparation:
-
Prepare multiple aliquots of this compound as a solid and in a relevant solvent.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, 40°C).
-
Light: Expose aliquots to controlled light conditions (e.g., UV light, fluorescent light) while keeping control samples in the dark.
-
pH: For solutions, adjust the pH to acidic, neutral, and basic conditions to assess hydrolytic stability.
-
-
Time Points:
-
Analyze samples at regular intervals (e.g., 0, 1, 2, 4, 8 weeks).
-
-
Analysis:
-
Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of this compound remaining and to detect any degradation products.
-
Compare the results of the stressed samples to the control samples stored under ideal conditions (e.g., -20°C, protected from light).
-
Visualization of Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. Benzamide(55-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Benzamide CAS 55-21-0 | 802191 [merckmillipore.com]
Troubleshooting & Optimization
"troubleshooting low yield in N-(Phenylacetyl)benzamide synthesis"
Technical Support Center: N-(Phenylacetyl)benzamide Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a very low yield. What are the most common general causes?
Low yield in amide synthesis is a frequent issue that can typically be traced back to one of three main areas: suboptimal reaction conditions, issues with starting material quality, or product loss during the workup and purification stages. A systematic approach is crucial to identifying the root cause. Key factors to investigate include the choice of base and solvent, reaction temperature, and the purity of your phenylacetyl chloride and benzamide.
Q2: How critical is the choice of base and solvent for this reaction?
The selection of base and solvent is highly critical. The synthesis of this compound typically involves the reaction of phenylacetyl chloride with benzamide. This reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, the HCl can protonate the nitrogen atom of the benzamide, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to scavenge the HCl produced.
Commonly, a tertiary amine like triethylamine (TEA) or pyridine is used in an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[1] Alternatively, Schotten-Baumann conditions, which involve using an aqueous base like sodium hydroxide (NaOH) in a biphasic system, can be very effective.[2][3] The choice can significantly impact yield, as different systems offer varying efficiencies in neutralizing HCl and facilitating the reaction.
Q3: Could the quality of my starting materials be the problem?
Absolutely. The purity of your reagents is paramount.
-
Phenylacetyl Chloride: This is a type of acid chloride, which is highly reactive and susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it may have partially hydrolyzed back to phenylacetic acid. Phenylacetic acid will not react with benzamide under these conditions, thus lowering your potential yield. It is best to use freshly distilled or newly purchased phenylacetyl chloride.
-
Benzamide: While more stable, ensure your benzamide is pure and dry. Impurities can interfere with the reaction.
-
Solvent: Ensure your solvent is anhydrous (if using a non-aqueous method). Water in the solvent will readily react with the phenylacetyl chloride.
Q4: I suspect my reaction is not going to completion. How can I verify this and what can I do?
Monitoring the reaction's progress is essential. Thin-Layer Chromatography (TLC) is a straightforward method to track the consumption of starting materials.[4] If you observe a significant amount of starting material remaining after the expected reaction time, consider the following:
-
Insufficient Base: As mentioned, if the HCl byproduct is not effectively neutralized, the reaction will stall. Ensure you are using at least one equivalent of base, or two equivalents of the amine nucleophile if it's being used as the base.[2]
-
Reaction Time and Temperature: While many amide formations are rapid at room temperature, some may require gentle heating or extended reaction times to proceed to completion.[3][4] A patent for a similar synthesis highlights a reaction time of 2-3 hours at room temperature after the initial addition.[5]
-
Order of Reagent Addition: The sequence of adding reagents can be significant. In some procedures, the amine is mixed with the base before the dropwise addition of the acid chloride to ensure the amine remains deprotonated and nucleophilic.[6]
Q5: I seem to be losing a significant amount of product during the workup and purification. What are some common pitfalls?
Product loss during isolation is a common source of low yield.
-
Aqueous Workup: When neutralizing and washing the reaction mixture, ensure the pH is controlled to keep your product from degrading and to effectively remove impurities. This compound is insoluble in water, which facilitates its isolation by filtration after an aqueous work-up.[5]
-
Extraction: If performing a liquid-liquid extraction, ensure you are using the correct organic solvent and performing multiple extractions to maximize recovery from the aqueous layer.
-
Crystallization/Purification: During recrystallization, using too much solvent can lead to product loss. Likewise, if using column chromatography, ensure the correct stationary and mobile phases are chosen to avoid irreversible binding to the column or poor separation.
Data Presentation
Table 1: Effect of Base and Solvent System on Amide Synthesis Yield
The following table, adapted from studies on related N-alkylation reactions, illustrates how the choice of base and solvent can dramatically influence product yield. While not specific to this compound, the principle is directly applicable.
| Entry | Base | Solvent | Temperature | Time (h) | Conversion/Yield (%) |
| 1 | K₂CO₃ | MeCN | Reflux | - | Moderate to Good |
| 2 | NaHCO₃ | MeCN | Reflux | 24 | High |
| 3 | K₂CO₃ | DMF | 80 °C | - | 32–55 |
| 4 | NaOH (aq) | Water | 0-10 °C | 3 | ~99 |
| 5 | Triethylamine | DCM | Room Temp | - | General (High) |
Data adapted from principles outlined in various synthesis optimizations and protocols.[1][5][7]
Experimental Protocols
Protocol: High-Yield Synthesis of this compound via Schotten-Baumann Conditions
This protocol is adapted from a high-yield method for a structurally similar amide and general Schotten-Baumann reaction principles.[3][5]
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice Bath
Procedure:
-
Prepare Base Solution: In a flask, dissolve 1.5 to 2 equivalents of sodium hydroxide in water. Stir until fully dissolved.
-
Cool Reaction Mixture: Cool the NaOH solution to approximately 10-15°C using an ice bath.
-
Add Benzamide: To the cooled base solution, add 1 equivalent of benzamide and stir to create a suspension.
-
Add Acid Chloride: While vigorously stirring the mixture and maintaining the temperature below 10°C, slowly add 1.1 to 1.5 equivalents of phenylacetyl chloride dropwise. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the disappearance of the starting materials using TLC.
-
Isolation: Upon completion, the this compound product will precipitate as a solid. Collect the solid by suction filtration.
-
Washing: Wash the filter cake thoroughly with a large volume of cold deionized water until the washings are neutral.
-
Drying: Dry the white solid product under a vacuum, optionally at a slightly elevated temperature (e.g., 70°C), to obtain the final product.[5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Troubleshooting Decision Tree
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
"identifying and removing byproducts in N-(Phenylacetyl)benzamide purification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the purification of N-(Phenylacetyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common byproducts I might encounter in the synthesis of this compound?
A1: During the synthesis of this compound, which is typically achieved by the N-acylation of benzamide with phenylacetyl chloride, several byproducts can form. The most common impurities include:
-
Unreacted Benzamide: Incomplete reaction can leave residual starting material.
-
Phenylacetic Acid: Phenylacetyl chloride is highly reactive and can hydrolyze in the presence of moisture to form phenylacetic acid.
-
Self-Condensation Products of Phenylacetyl Chloride: Phenylacetyl chloride can react with itself, especially under basic conditions, to form complex, often tarry, side-products.
-
Diacylated Benzamide (N,N-bis(phenylacetyl)benzamide): Under certain conditions, a second phenylacetyl group may attach to the nitrogen atom of the desired product.
Q2: My crude product has a lower melting point than expected. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of an impure sample. The reported melting point for pure this compound is approximately 130°C. The presence of the byproducts listed in Q1 will disrupt the crystal lattice of the desired product, leading to a lower and broader melting point.
Q3: How can I use Thin Layer Chromatography (TLC) to monitor my reaction and identify impurities?
A3: TLC is an invaluable tool for monitoring the progress of your reaction and assessing the purity of your product. Here is a general procedure:
-
Prepare your TLC plate: Use a silica gel coated plate.
-
Spot your samples: Dissolve small amounts of your crude reaction mixture, your starting materials (benzamide and phenylacetic acid), and your purified product (if available) in a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane). Spot them on the baseline of the TLC plate.
-
Develop the plate: Place the plate in a developing chamber containing an appropriate mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
By comparing the Rf values of the spots in your crude mixture to those of your starting materials, you can identify the presence of unreacted benzamide and phenylacetic acid. The desired product, this compound, should have a distinct Rf value. Any other spots may correspond to self-condensation products or other impurities.
Q4: I have identified unreacted benzamide and phenylacetic acid in my crude product. What is the best way to remove them?
A4: Both recrystallization and column chromatography are effective methods for removing these impurities.
-
Recrystallization: This is often the more straightforward method for removing small amounts of impurities. A mixed-solvent system can be particularly effective. For example, you can dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (like hot ethanol or acetone), and then slowly add a "poor" solvent in which it is less soluble (like water or hexane) until the solution becomes cloudy. Slow cooling should then yield purer crystals of this compound.
-
Column Chromatography: If recrystallization is not effective or if you have a significant amount of impurities, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The less polar components will elute first.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol is designed to remove unreacted starting materials and other polar impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol (a "good" solvent).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot ethanolic solution, add hot water (a "poor" solvent) dropwise with swirling until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Analysis: Determine the melting point and run a TLC to assess the purity of the recrystallized product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating a wider range of impurities.
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 239.28 | ~130 | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in water and hexane. |
| Benzamide (Impurity) | 121.14 | 127-130 | Soluble in hot water, ethanol, acetone. |
| Phenylacetic Acid (Impurity) | 136.15 | 76-78 | Soluble in hot water, ethanol, diethyl ether. |
Visualizations
Caption: Troubleshooting workflow for identifying and purifying this compound.
Caption: Relationship between reactants, desired product, and common byproducts.
"optimizing reaction conditions for N-(Phenylacetyl)benzamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Phenylacetyl)benzamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible reasons and how can I improve it?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Reagent Quality:
-
Moisture Sensitivity: Phenylacetyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
-
Degradation of Reagents: Benzamide and phenylacetyl chloride can degrade over time. Use fresh, high-purity starting materials.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: The reaction of an acid chloride with an amide can be exothermic. If the temperature is too high, it can lead to side reactions. Conversely, a temperature that is too low may result in a slow or stalled reaction. It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of both benzamide and phenylacetyl chloride. A slight excess of the acid chloride is sometimes used to ensure full conversion of the benzamide.
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Inefficient Mixing: Ensure the reaction mixture is being stirred effectively to promote contact between the reactants.
-
-
Base Selection:
-
Inappropriate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include tertiary amines like triethylamine or pyridine. The pKa of the base should be high enough to effectively scavenge the acid but not so high as to cause unwanted side reactions.
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Insufficient Amount of Base: At least one equivalent of base is required. Using a slight excess (1.1-1.2 equivalents) is common practice.
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Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely impurities and how can I purify it?
Answer:
Impurities can arise from side reactions or unreacted starting materials. Understanding the potential impurities is key to effective purification.
Common Impurities and Purification Strategies:
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Unreacted Benzamide: If the reaction does not go to completion, you may have unreacted benzamide in your product.
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Purification: Recrystallization is often an effective method. A solvent system should be chosen where this compound has good solubility at high temperatures and poor solubility at low temperatures, while benzamide remains more soluble at low temperatures. Common solvents for recrystallization of amides include ethanol, ethyl acetate, or mixtures with hexanes.
-
-
Phenylacetic Acid: Hydrolysis of phenylacetyl chloride by trace amounts of water will produce phenylacetic acid.
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Purification: A simple acid-base extraction can be used. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The phenylacetic acid will be deprotonated and move into the aqueous layer.
-
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Diacylated Product: It is possible for the nitrogen of the newly formed amide to be acylated a second time, though this is generally less favorable.
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Purification: Column chromatography on silica gel is the most effective method to separate the desired mono-acylated product from any diacylated byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A general procedure involves the reaction of benzamide with phenylacetyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 eq), to the solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Phenylacetyl Chloride: Dissolve phenylacetyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes with vigorous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Q2: How can I optimize the reaction conditions for better yield?
A2: Optimization can be achieved by systematically varying key reaction parameters. The following table provides an example of how to track optimization experiments.
Table 1: Example of Reaction Condition Optimization for this compound Synthesis
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine (1.1) | 0 to RT | 4 | 75 |
| 2 | Tetrahydrofuran | Triethylamine (1.1) | 0 to RT | 4 | 72 |
| 3 | Dichloromethane | Pyridine (1.1) | 0 to RT | 4 | 68 |
| 4 | Dichloromethane | Triethylamine (1.5) | 0 to RT | 4 | 78 |
| 5 | Dichloromethane | Triethylamine (1.1) | RT | 2 | 65 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Q3: What are the key safety precautions when handling the reagents for this synthesis?
A3: Phenylacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of reagents and cooling are important to prevent runaway reactions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree
This decision tree provides a logical path to diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting Low Yield Issues.
Technical Support Center: Synthesis of N-(Phenylacetyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Phenylacetyl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between benzamide and phenylacetyl chloride in the presence of a base.
Issue 1: Low or No Yield of this compound
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Potential Cause 1: Hydrolysis of Phenylacetyl Chloride. Phenylacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base, which converts it to the unreactive phenylacetic acid.
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Solution: Ensure that the reaction is performed under strictly anhydrous conditions if using an organic solvent and a non-aqueous base. If using aqueous base (Schotten-Baumann conditions), the reaction should be vigorous and the phenylacetyl chloride should be added slowly to a well-stirred mixture of the benzamide and base to favor the aminolysis reaction over hydrolysis. Lowering the reaction temperature can also help to control the rate of hydrolysis.
-
-
Potential Cause 2: Poor Quality of Reagents. The purity of benzamide and phenylacetyl chloride is crucial for a successful reaction.
-
Solution: Use freshly purified benzamide. Phenylacetyl chloride should be freshly prepared or distilled before use, as it can degrade over time.
-
-
Potential Cause 3: Ineffective Base. The base is necessary to neutralize the HCl generated during the reaction.[1] If the base is not strong enough or is not present in a sufficient amount, the reaction equilibrium will not favor product formation.
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Solution: Use at least a stoichiometric amount of a suitable base, such as sodium hydroxide or pyridine. For Schotten-Baumann conditions, a 10% aqueous solution of sodium hydroxide is commonly used.[2]
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Issue 2: Presence of Impurities in the Final Product
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Potential Cause 1: Phenylacetic Acid Contamination. This is the most common impurity, resulting from the hydrolysis of phenylacetyl chloride.[3][4][5]
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Solution: The crude product can be washed with a dilute aqueous solution of a weak base, such as sodium bicarbonate. This will convert the acidic phenylacetic acid into its water-soluble sodium salt, which can then be removed by extraction with water.
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Potential Cause 2: Unreacted Benzamide. Incomplete reaction will result in the presence of starting material in the product.
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Solution: Unreacted benzamide can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble benzamide hydrochloride. Subsequently, recrystallization of the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can effectively remove remaining benzamide.
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Issue 3: Formation of an Oily or Tarry Product
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Potential Cause 1: Side Reactions of Phenylacetyl Chloride. Phenylacetyl chloride is known to be unstable and can undergo self-condensation or polymerization to form tarry materials, especially at elevated temperatures.
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Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of phenylacetyl chloride.[6] Ensure efficient stirring to prevent localized high concentrations of the acid chloride.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis of this compound from benzamide and phenylacetyl chloride is a nucleophilic acyl substitution reaction, typically carried out under Schotten-Baumann conditions.[1][2][7] The lone pair of electrons on the nitrogen atom of benzamide attacks the electrophilic carbonyl carbon of phenylacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide product.
Q2: Why is a base necessary in this reaction?
A2: A base is essential for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting benzamide, which would render it non-nucleophilic. Secondly, by neutralizing the HCl, the base drives the reaction equilibrium towards the formation of the product.[1]
Q3: What are the most common side products in this synthesis?
A3: The most common side product is phenylacetic acid, which is formed from the hydrolysis of phenylacetyl chloride by water present in the reaction mixture or from atmospheric moisture.[3][4][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (benzamide and phenylacetyl chloride). The reaction is considered complete when the spot corresponding to the starting materials has disappeared or is very faint.[6]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: Ethanol or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of N-substituted benzamides. The choice of solvent may need to be optimized based on the specific impurities present.
Data Presentation
| Parameter | Condition 1 (Aqueous Base) | Condition 2 (Organic Solvent) |
| Solvent | Water and an immiscible organic solvent (e.g., dichloromethane) | Anhydrous aprotic solvent (e.g., THF, DCM) |
| Base | Aqueous NaOH or KOH | Organic base (e.g., pyridine, triethylamine) |
| Temperature | 0-10 °C | Room temperature or slightly elevated |
| Typical Yield | Can be high (>90%) if hydrolysis is minimized | Generally high, avoids hydrolysis |
| Key Challenge | Competitive hydrolysis of phenylacetyl chloride | Requires strictly anhydrous conditions |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
-
In a flask equipped with a magnetic stirrer, dissolve benzamide (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
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Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture, maintaining the temperature below 10 °C.[6]
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After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
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To remove any unreacted benzamide, wash the solid with cold 1M HCl.
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To remove any phenylacetic acid, wash the solid with a cold saturated solution of sodium bicarbonate.
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Finally, wash the product with water until the washings are neutral.
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Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol).
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. byjus.com [byjus.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
"preventing hydrolysis of acyl chlorides in N-(Phenylacetyl)benzamide synthesis"
Welcome to the technical support center for the synthesis of N-(Phenylacetyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the hydrolysis of acyl chlorides and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using acyl chlorides like phenylacetyl chloride in the synthesis of this compound?
A1: The principal challenge is the high reactivity of the acyl chloride functional group, which makes it susceptible to hydrolysis. Phenylacetyl chloride can readily react with water, even atmospheric moisture, to form the corresponding carboxylic acid (phenylacetic acid). This side reaction consumes the starting material and reduces the overall yield of the desired amide product.
Q2: How does the Schotten-Baumann reaction help in preventing the hydrolysis of acyl chlorides?
A2: The Schotten-Baumann reaction is a widely used method for amide synthesis that effectively minimizes acyl chloride hydrolysis.[1][2] It achieves this by employing a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution containing a base (e.g., sodium hydroxide).[1] The amine and the acyl chloride remain in the organic phase where the reaction occurs, while the aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction towards amide formation and preventing the protonation of the amine.[2] The limited contact between the acyl chloride and the bulk aqueous phase reduces the extent of hydrolysis.
Q3: What is the role of the base in the this compound synthesis?
A3: The base plays a crucial role in the synthesis of this compound for several reasons:
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Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[2][3]
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Preventing Amine Protonation: By neutralizing the HCl, the base prevents the protonation of the unreacted amine, ensuring that the amine remains a nucleophile and can react with the acyl chloride.
-
Driving Equilibrium: The removal of HCl from the reaction mixture shifts the equilibrium towards the formation of the amide product, thereby increasing the reaction yield.[2][3]
Q4: Can other bases besides sodium hydroxide be used?
A4: Yes, other bases can be used. Organic bases such as pyridine or triethylamine are common alternatives. Pyridine, in particular, can also act as a nucleophilic catalyst, sometimes enhancing the reactivity of the acyl chloride.[2] The choice of base can influence the reaction rate and the ease of product purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound | Hydrolysis of phenylacetyl chloride: The acyl chloride is reacting with water instead of the amine. | • Ensure all glassware is thoroughly dried before use.• Use anhydrous solvents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.• Add the phenylacetyl chloride slowly to the reaction mixture, especially at low temperatures, to control the exothermic reaction and favor the reaction with the amine over hydrolysis. |
| Incomplete reaction: The reaction has not gone to completion. | • Increase the reaction time.• Gently warm the reaction mixture if the reactants are known to be stable at higher temperatures. However, for Schotten-Baumann conditions, the reaction is often effective at or below room temperature.• Ensure efficient stirring to maximize contact between the reactants in the two-phase system. | |
| Sub-optimal base concentration: The amount of base is insufficient to neutralize the HCl produced. | • Use at least a stoichiometric amount of base relative to the acyl chloride. An excess of base is often used to ensure complete neutralization. | |
| Presence of phenylacetic acid as a major byproduct | Significant hydrolysis of phenylacetyl chloride: This is a direct indicator of the acyl chloride reacting with water. | • Follow all the recommendations for preventing hydrolysis mentioned above.• Consider using a less polar aprotic solvent to reduce the solubility of water in the organic phase.• Ensure the aqueous base is added in a controlled manner and that the reaction temperature is kept low to minimize the rate of hydrolysis. |
| Difficulty in product isolation/purification | Formation of emulsions: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. | • Allow the mixture to stand for a longer period to allow for phase separation.• Add a small amount of brine (saturated NaCl solution) to help break the emulsion.• If necessary, filter the entire mixture through a pad of celite. |
| Product contaminated with unreacted starting materials | • Optimize the stoichiometry of the reactants to ensure one is the limiting reagent.• Use column chromatography for purification if simple recrystallization is insufficient. |
Experimental Protocols
Adapted Schotten-Baumann Synthesis of this compound
This protocol is adapted from a similar synthesis of N-(2-phenylethyl)benzamide and is expected to provide a high yield of the desired product.[4]
Materials:
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Benzamide
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Phenylacetyl chloride
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (or other suitable organic solvent)
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Water
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Ice bath
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Magnetic stirrer and stir bar
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Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (1 equivalent) in dichloromethane.
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.
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Reaction Setup: Cool the flask containing the benzamide solution in an ice bath to 0-5 °C with stirring.
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Addition of Base: Slowly add the aqueous base solution to the stirred benzamide solution.
-
Addition of Acyl Chloride: While maintaining the temperature at 0-5 °C, add phenylacetyl chloride (1-1.2 equivalents) dropwise to the vigorously stirred biphasic mixture over a period of 15-30 minutes.
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Reaction: Allow the reaction to stir vigorously at room temperature for 2-3 hours after the addition is complete.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
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Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and excess base.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent.
-
-
Purification:
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Quantitative Data Summary
The following table presents data for the synthesis of a structurally similar compound, N-(2-phenylethyl)benzamide, under Schotten-Baumann conditions, demonstrating the high efficiency of this method in preventing acyl chloride hydrolysis.[4]
| Base | Molar Ratio (Amine:Base:Acyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide | 1 : 1.97 : 1.49 | ≤ 10 | 3 | 98.5 |
| Potassium Hydroxide | 1 : 1.97 : 1.49 | ≤ 10 | 3 | 98.6 |
Visualizations
References
"N-(Phenylacetyl)benzamide purification challenges and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(Phenylacetyl)benzamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most probable impurities depend on the synthetic route used. A common method for synthesizing this compound is the Schotten-Baumann reaction between benzamide and phenylacetyl chloride in the presence of a base.
Potential impurities from this synthesis include:
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Unreacted Starting Materials: Benzamide and phenylacetyl chloride.
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Byproducts of the Main Reaction: The salt of the base used (e.g., sodium chloride if sodium hydroxide is used).
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Side-Reaction Products: Phenylacetic acid, formed from the hydrolysis of phenylacetyl chloride.
Q2: What is the general stability of this compound?
A2: While specific data for this compound is limited, related benzamide derivatives are known to be stable under standard laboratory conditions but can be sensitive to strong acids and bases, which can lead to hydrolysis.[1] Amide hydrolysis, which would break down this compound into phenylacetic acid and benzamide, is typically slow in water but is accelerated by acidic or basic conditions, often requiring heat.[2][3][4][5][6]
Q3: What are the recommended general purification techniques for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purification if the impurities have significantly different solubility profiles from the desired product.
Problem 1: My this compound does not dissolve in the chosen recrystallization solvent, even when heated.
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Cause: The solvent is not suitable for dissolving the compound.
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Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For amides, polar solvents are often a good starting point.[7] You can test the solubility of a small amount of your crude product in various solvents to find a suitable one.
Solubility of Related Compounds in Common Solvents (as a starting point):
| Compound | Water | Ethanol | Dichloromethane | Ethyl Acetate | Acetone |
| Benzamide | Slightly soluble[8] | Soluble[9] | Soluble[10] | Slightly soluble | Soluble[11] |
| Benzoic Acid | Slightly soluble (increases with heat)[12][13][14] | Soluble[13] | Highly soluble[13][15][16] | Soluble[13] | Soluble[13] |
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Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into separate test tubes.
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Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature and observe the solubility.
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If the compound does not dissolve at room temperature, gently heat the test tube and observe if it dissolves.
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If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
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A good solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
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Problem 2: My this compound "oils out" instead of forming crystals upon cooling.
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Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the boiling point of the solvent.
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Solution:
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Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
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Solvent Mixture: If slow cooling doesn't work, try using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. A common mixture for amides is ethanol/water.[7]
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
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Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
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Problem 3: The recovery of my purified this compound is very low after recrystallization.
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Cause:
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Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures.
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The chosen solvent is too "good" and dissolves the compound even at low temperatures.
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Premature crystallization occurred during hot filtration.
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-
Solution:
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Use a Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.
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Re-evaluate the Solvent: The solvent may not be ideal. Refer to the solvent screening protocol.
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Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.
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Recrystallization Workflow Diagram
Caption: A typical workflow for the purification of this compound by recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, a normal-phase chromatography on silica gel is a common approach.
Problem 1: I can't find a good solvent system to separate my product from impurities on a TLC plate.
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Cause: The polarity of the solvent system is not optimal.
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Solution: Systematically vary the composition of your mobile phase. A common solvent system for amides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1]
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Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, etc.).
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The ideal solvent system should give your product a retention factor (Rf) of around 0.25-0.35 on the TLC plate.
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For very polar compounds, a system like methanol in dichloromethane might be necessary.[17]
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Problem 2: My compound is streaking on the TLC plate and the column.
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Cause:
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The compound may be too polar for the chosen solvent system.
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The compound might be interacting strongly with the acidic silica gel.
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The sample is overloaded on the TLC plate or column.
-
-
Solution:
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Increase Solvent Polarity: Add a more polar solvent to your mobile phase.
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Add a Modifier: If the compound is basic (unlikely for this compound, but possible for some impurities), adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can help. If the compound is acidic, a small amount of acetic acid can be added.
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Load Less Sample: Ensure you are not overloading the column.
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Problem 3: My compound is not eluting from the column.
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Cause: The mobile phase is not polar enough to move the compound through the silica gel.
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Solution: Gradually increase the polarity of your mobile phase (gradient elution). Start with a low polarity solvent system and slowly increase the percentage of the more polar solvent.
Column Chromatography Workflow Diagram
Caption: A general workflow for the purification of this compound using column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Single Solvent
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and filter paper with hot solvent vapor and pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
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Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: General Procedure for Flash Column Chromatography
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Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation of this compound from its impurities, aiming for an Rf value of 0.25-0.35 for the product. A common starting point is a mixture of ethyl acetate and hexane.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-benzyl-N-phenylacetamide | C15H15NO | CID 3760923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: N-(Phenylacetyl)benzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-(Phenylacetyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Schotten-Baumann reaction, can lead to several common impurities. These include unreacted starting materials such as phenylacetyl chloride and benzamide (or aniline if it's the starting amine). Side products can also form, for instance, from the hydrolysis of phenylacetyl chloride to phenylacetic acid. If a base like pyridine or a tertiary amine is used as a catalyst, it may also be present as an impurity.[1][2][3][4][5]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the method of choice for removing small amounts of impurities and can yield highly pure crystalline products.[6] For more complex mixtures with multiple components or impurities with similar solubility, column chromatography is more effective.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A Reverse-Phase HPLC (RP-HPLC) method using a C18 column is suitable for this purpose.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile impurities.[10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent. Try solvents like ethanol, acetone, or acetonitrile. Perform small-scale solubility tests with different solvents to find one that dissolves the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. If the issue persists, try a solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the product. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Introduce a seed crystal of pure this compound. |
| Low recovery of pure product. | Too much solvent was used for recrystallization or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have very similar solubility to the product. The cooling was too fast, trapping impurities. | Perform a second recrystallization. Ensure the solution cools slowly to allow for selective crystallization. If impurities persist, consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping peaks/spots). | The mobile phase (eluent) is either too polar or not polar enough. | Adjust the polarity of the mobile phase. If the compounds are moving too slowly, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too quickly, decrease the polarity. |
| Product does not elute from the column. | The mobile phase is not polar enough. The product is very strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the ethyl acetate concentration. For highly polar compounds, a small percentage of methanol can be added to the eluent. |
| Cracked or channeled column packing. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of spots/peaks. | The compound is interacting too strongly with the stationary phase. The sample is overloaded. | Add a small amount of a modifying agent to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) if the desired compound is not eluting.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5) in a 50:50 ratio has been shown to be effective for a similar compound, N-phenylbenzamide.[8][9]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Procedure: Dissolve a small, accurately weighed sample of this compound in the mobile phase. Inject the sample into the HPLC system and record the chromatogram. The purity can be determined by the relative area of the product peak compared to the total area of all peaks.
Quantitative Data Summary
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures (as a proxy for this compound)
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^2) |
| Methanol | 283.15 | 18.34 |
| 323.15 | 45.21 | |
| Ethanol | 283.15 | 8.89 |
| 323.15 | 25.43 | |
| Acetone | 283.15 | 16.54 |
| 323.15 | 38.92 | |
| Acetonitrile | 283.15 | 2.31 |
| 323.15 | 6.87 | |
| Water | 283.15 | 0.18 |
| 323.15 | 0.65 | |
| Data adapted from a study on benzamide solubility and should be used as a qualitative guide for solvent selection.[11] |
Visualizations
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. google.com [google.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. N-(2-Oxo-2-phenylacetyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-(Phenylacetyl)benzamide
Welcome to the technical support center for the synthesis of N-(Phenylacetyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this important imide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in synthesizing this compound lies in the relatively low nucleophilicity of benzamide. Due to resonance stabilization, the lone pair of electrons on the nitrogen atom of benzamide is less available for nucleophilic attack on an activated phenylacetic acid derivative. Overcoming this requires carefully selected reaction conditions, such as the use of a strong base to deprotonate the benzamide or the activation of the phenylacetic acid to a more reactive species like an acid chloride.
Q2: Which synthetic route is recommended for the synthesis of this compound?
Two main routes are commonly considered for the synthesis of this compound:
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Acylation of Benzamide with Phenylacetyl Chloride: This is often the more reliable method. Phenylacetic acid is first converted to the more reactive phenylacetyl chloride. This acid chloride is then reacted with benzamide in the presence of a base to yield the desired product.
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Direct Coupling of Phenylacetic Acid and Benzamide: This method is more atom-economical but can be more challenging due to the lower reactivity of the carboxylic acid. It typically requires a coupling agent to activate the phenylacetic acid in situ.
This guide will primarily focus on the first route, which generally provides higher yields and is more amenable to scale-up.
Q3: Why is a base necessary in the reaction between phenylacetyl chloride and benzamide?
A base is crucial for two main reasons. First, it deprotonates the benzamide, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the phenylacetyl chloride. Second, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the unreacted benzamide, rendering it non-nucleophilic and halting the reaction.
Q4: What are some common side reactions to be aware of?
Potential side reactions include:
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Hydrolysis of Phenylacetyl Chloride: If there is any moisture present in the reaction, phenylacetyl chloride can hydrolyze back to phenylacetic acid.
-
Reaction of the Base with Phenylacetyl Chloride: If a nucleophilic base (like an amine) is used in excess, it can compete with the benzamide in reacting with the phenylacetyl chloride.
-
Diacylation: Although less common with amides, under harsh conditions, a second acylation could potentially occur, though this is sterically hindered.
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Self-condensation of Phenylacetic Acid/Chloride: Under certain conditions, these starting materials could potentially undergo self-condensation reactions.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture can be co-spotted with the starting materials (benzamide and phenylacetyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete conversion of phenylacetic acid to phenylacetyl chloride. 2. Insufficiently activated benzamide (base is not strong enough or used in insufficient quantity). 3. Presence of moisture, leading to hydrolysis of phenylacetyl chloride. 4. Reaction temperature is too low. | 1. Ensure the complete conversion of the acid to the acid chloride. This can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch). 2. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure at least one equivalent of base is used. 3. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 4. While the initial addition may be done at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion. |
| Presence of Unreacted Benzamide | 1. Insufficient phenylacetyl chloride. 2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of phenylacetyl chloride. 2. Increase the reaction time and/or temperature and monitor by TLC. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. The product may be an amorphous solid or an oil at room temperature if not completely pure. | 1. Purify the crude product by column chromatography on silica gel. 2. Try triturating the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes to induce crystallization. |
| Multiple Spots on TLC of the Crude Product | 1. Side reactions have occurred. 2. Incomplete reaction. | 1. Purify the product using column chromatography to separate the desired product from byproducts. 2. See "Low or No Product Formation". |
Experimental Protocols
Method 1: Synthesis of this compound via Phenylacetyl Chloride
This protocol is based on analogous reactions involving the N-acylation of amides.
Step 1: Synthesis of Phenylacetyl Chloride
-
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, if using oxalyl chloride)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid in anhydrous DCM.
-
Slowly add thionyl chloride (2-3 equivalents) to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude phenylacetyl chloride is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
Phenylacetyl chloride (from Step 1)
-
Benzamide
-
A strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend benzamide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation of the benzamide.
-
Cool the reaction mixture back down to 0 °C.
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Dissolve the crude phenylacetyl chloride from Step 1 in a small amount of anhydrous THF and add it dropwise to the benzamide anion solution via an addition funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by carefully and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76-78 | White solid |
| Benzamide | C₇H₇NO | 121.14 | 127-130 | White solid[1] |
| This compound | C₁₅H₁₃NO₂ | 239.27 | Not readily available | Expected to be a solid |
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₂- | ~4.0 | Singlet | 2H |
| Aromatic Protons | ~7.2 - 8.0 | Multiplet | 10H |
| -NH- | ~8.5 - 9.5 (broad) | Singlet | 1H |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
"alternative catalysts for N-(Phenylacetyl)benzamide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Phenylacetyl)benzamide. It focuses on the use of alternative catalysts to traditional methods.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: Researchers often encounter challenges such as low yields, the formation of side products, and the need for harsh reaction conditions when synthesizing this compound. Traditional methods may require stoichiometric amounts of activating agents, leading to significant chemical waste. The direct amidation of phenylacetic acid with benzamide is a more atom-economical approach, but often requires high temperatures to overcome the formation of unreactive ammonium carboxylate salts.
Q2: Why should I consider alternative catalysts for this synthesis?
A2: Alternative catalysts offer several potential advantages, including milder reaction conditions, higher yields, improved selectivity, and easier separation and recyclability of the catalyst. These catalysts can activate the carboxylic acid group of phenylacetic acid, making it more susceptible to nucleophilic attack by benzamide under more favorable conditions. This aligns with the principles of green chemistry by reducing energy consumption and waste generation.
Q3: What types of alternative catalysts are available for this compound synthesis?
A3: A variety of alternative catalysts can be employed, broadly categorized as:
-
Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture. Examples include metal oxides (e.g., ZrO₂, TiO₂), silica-supported acids, and metal-organic frameworks (MOFs).
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Lewis acids such as nickel chloride (NiCl₂) have shown effectiveness.
-
Organocatalysts: These metal-free organic molecules can catalyze the reaction, offering a potentially more environmentally benign option.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | 1. Verify Catalyst Activity: Test the catalyst with a known model reaction. 2. Catalyst Activation: Some heterogeneous catalysts may require pre-activation (e.g., heating under vacuum). 3. Proper Storage: Ensure the catalyst has been stored under appropriate conditions to prevent deactivation. | Catalysts can lose activity due to improper handling, storage, or poisoning by impurities. |
| Insufficient Reaction Temperature | 1. Gradual Temperature Increase: Incrementally increase the reaction temperature in 10°C intervals. 2. Solvent Choice: Ensure the solvent has a boiling point compatible with the desired reaction temperature. | The direct amidation reaction often requires thermal energy to proceed, even with a catalyst. |
| Formation of Unreactive Ammonium Salt | 1. Use of a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water, which is a byproduct and can inhibit the reaction. 2. Azeotropic Removal of Water: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms. | The reaction between a carboxylic acid and an amine can form a stable ammonium carboxylate salt, which is less reactive. Removing water shifts the equilibrium towards amide formation. |
| Steric Hindrance | 1. Prolong Reaction Time: Increase the reaction time to allow for the slower reaction to proceed to completion. 2. Increase Catalyst Loading: A higher concentration of the catalyst may be necessary to achieve a reasonable reaction rate. | While less of an issue for this compound, bulky substituents on either reactant can sterically hinder the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Dehydration of Benzamide | 1. Lower Reaction Temperature: High temperatures can lead to the dehydration of benzamide to benzonitrile. 2. Optimize Catalyst: Some catalysts may favor this side reaction. Screen different catalysts to find one with higher selectivity. | This is a common side reaction in amide synthesis at elevated temperatures. |
| Anhydride Formation | 1. Control Stoichiometry: Use a 1:1 or slight excess of the amine component (benzamide). 2. Slow Addition of Phenylacetic Acid: Add the phenylacetic acid slowly to the reaction mixture to avoid high local concentrations. | Phenylacetic acid can self-condense to form phenylacetic anhydride, especially at high temperatures and in the presence of an activating agent. |
| Impure Starting Materials | 1. Purify Reactants: Ensure the purity of both phenylacetic acid and benzamide before starting the reaction. 2. Use Fresh Solvents: Solvents can contain impurities that may interfere with the reaction. | Impurities in the starting materials can lead to a variety of unexpected side products. |
Data Presentation
The following table summarizes quantitative data for the synthesis of N-benzyl-2-phenylacetamide, a structurally similar amide, using various alternative catalysts. This data can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂ | 10 | Toluene | 110 | 20 | 85-95 | [1] |
| Zr-based MOF (UiO-66) | 10 | Ethanol | 80 | 24 | ~15 | |
| Zr-based MOF (Zr-NDC) | 5 | - | 60 | 72 | ~37 | |
| Silica Gel | - | - | Microwave | - | Varies |
Experimental Protocols
General Procedure using a Heterogeneous Catalyst (Based on Zr-MOFs)
This protocol is adapted from procedures for similar amide syntheses using metal-organic frameworks.
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Catalyst Preparation: Synthesize and activate the desired Zr-based MOF catalyst according to established literature procedures.
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Reaction Setup: In a reaction vial, combine phenylacetic acid (1 mmol), benzamide (1.2 mmol), and the activated Zr-MOF catalyst (5-10 mol%).
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Solvent Addition: Add the desired solvent (e.g., toluene, ethanol) to the vial.
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Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 60-110°C) with stirring for the specified time (e.g., 24-72 hours).
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Work-up: After cooling to room temperature, centrifuge the reaction mixture to separate the solid catalyst.
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Isolation: Decant the supernatant and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
General Procedure using a Homogeneous Lewis Acid Catalyst (Based on NiCl₂)
This protocol is based on the direct amidation catalyzed by NiCl₂.[1]
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Reaction Setup: To a sealed vessel, add phenylacetic acid (2 mmol), benzylamine (2.4 mmol, as a proxy for benzamide reactivity), NiCl₂ (10 mol%), and toluene (20 mL).[1]
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Reaction: Heat the mixture at 110°C for 20 hours.[1]
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Work-up: After cooling, the reaction mixture can be filtered to remove any insoluble material.
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Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method such as column chromatography or recrystallization to yield the desired amide.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
"N-(Phenylacetyl)benzamide stability issues in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(Phenylacetyl)benzamide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Acidic Solutions
Question: I am observing significant degradation of my this compound compound shortly after dissolving it in a mildly acidic solution for my experiments. What could be the cause and how can I mitigate this?
Answer:
Amide bonds, while generally stable, can undergo hydrolysis, and the rate of this degradation is significantly influenced by the solution's pH. N-acylated amino acid amides, a class of compounds structurally related to this compound, have been shown to be surprisingly unstable under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature.[1][2]
Potential Causes:
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Acid-Catalyzed Hydrolysis: The amide bond in this compound is susceptible to hydrolysis when protonated by an acid. This process breaks the amide bond, leading to the formation of phenylacetic acid and benzamide.
Troubleshooting Steps:
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pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be closer to neutral (pH 7). Amides are generally most stable at neutral pH.
-
Buffer Selection: Utilize a well-buffered system to maintain a stable pH throughout your experiment.
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Lower Temperature: Perform your experiments at a lower temperature (e.g., on ice) to decrease the rate of hydrolysis.
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Fresh Solutions: Prepare your this compound solutions immediately before use to minimize the time the compound is exposed to destabilizing conditions.
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Solvent Choice: If possible, consider using a less protic or aprotic solvent for your stock solutions, and dilute into your aqueous experimental solution at the last possible moment.
Issue: Compound Precipitation or Inconsistent Results in Aqueous Buffers
Question: I am having trouble with the solubility and consistency of my this compound solutions in aqueous buffers. Sometimes the compound appears to precipitate, leading to variable experimental results. What can I do?
Answer:
Solubility issues are a common challenge. This compound, being a relatively non-polar molecule, may have limited solubility in purely aqueous solutions. The related compound, benzamide, is only slightly soluble in water.[3][4]
Potential Causes:
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Low Aqueous Solubility: The inherent chemical structure of this compound limits its solubility in water.
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"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules.
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pH Effects on Solubility: While this compound is neutral, any degradation to benzoic acid could be influenced by pH, potentially affecting the overall solution properties.
Troubleshooting Steps:
-
Co-Solvent Usage: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol.[5] Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
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Solubility Testing: Perform preliminary solubility tests to determine the maximum soluble concentration of this compound in your specific buffer system.
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Sonication: Use sonication to aid in the dissolution of the compound.
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pH Optimization: While this compound itself is not ionizable, the pH of the solution can still influence its stability and the solubility of any potential degradants. Ensure the pH is optimal for both solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most probable degradation pathway for this compound in solution is hydrolysis of the amide bond. This can be catalyzed by either acid or base.[6]
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Acid-Catalyzed Hydrolysis: In the presence of acid and water, the amide bond is cleaved to yield phenylacetic acid and benzamide.
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Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can attack the carbonyl carbon of the amide, leading to the formation of the carboxylate salt of phenylacetic acid and benzamide.[6]
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, solutions of this compound should be stored under the following conditions:
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Solvent: Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF.
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Temperature: Store solutions at -20°C or -80°C.
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Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Protection from Light: While specific photostability data is not available, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil.
Q3: What analytical techniques are suitable for assessing the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for evaluating the stability of pharmaceutical compounds like this compound.[7][8] This method should be able to separate the intact parent compound from its potential degradation products. Other techniques that can provide structural information about degradants include liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]
Quantitative Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | ||
| Acidic (pH < 7) | Increased | Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][10] |
| Neutral (pH ≈ 7) | Minimal | Amides are generally most stable at or near neutral pH. |
| Basic (pH > 7) | Increased | The hydroxide ion is a strong nucleophile that can directly attack the carbonyl carbon of the amide.[6] |
| Temperature | ||
| Increased | Increased | The rate of chemical reactions, including hydrolysis, generally increases with temperature. |
| Decreased | Decreased | Lower temperatures slow down the rate of degradation. |
| Solvent | ||
| Protic (e.g., water, methanol) | Higher | Protic solvents can participate in the hydrolysis reaction. |
| Aprotic (e.g., DMSO, DMF) | Lower | Aprotic solvents do not directly participate in hydrolysis, leading to greater stability of the dissolved amide. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound and performing forced degradation studies to identify potential degradation products.
1. Materials and Reagents:
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This compound reference standard
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HPLC-grade acetonitrile
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HPLC-grade methanol
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Purified water (18 MΩ·cm)
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Formic acid or trifluoroacetic acid
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Ammonium acetate or phosphate buffer salts
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
2. HPLC Instrumentation and Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of polar and non-polar compounds.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
4. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for a specified time. At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time. Dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for 24 hours. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
5. Analysis and Method Validation:
-
Inject the prepared samples (control and stressed) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Further validation of the method should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolysis pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jchr.org [jchr.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor TLC Resolution of N-(Phenylacetyl)benzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Thin-Layer Chromatography (TLC) of N-(Phenylacetyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my spot streaking or appearing elongated?
Spot streaking is a common issue that can obscure results and make Rf calculation impossible. The primary causes and their solutions are:
-
Sample Overloading : The most frequent cause of streaking is applying too much sample to the plate.[1][2] This saturates the stationary phase, leading to a continuous "streak" rather than a compact spot.
-
Solution : Dilute your sample solution and re-spot on a new plate. A good starting concentration is typically around 1 mg/mL in a volatile solvent.[3]
-
-
Compound's Chemical Nature : Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing tailing. While this compound is a neutral amide, impurities or degradation products could be the cause.
-
Solution : Try adding a small amount (0.1–2.0%) of a modifier to your mobile phase. For potentially acidic impurities, a little acetic or formic acid can help. For basic impurities, triethylamine is a common additive.[1]
-
-
Inappropriate Spotting Solvent : If the sample is dissolved in a very polar solvent, it can pre-develop the spot in a circular fashion, leading to a distorted shape upon elution.
-
Solution : Use a volatile, non-polar solvent like hexane or dichloromethane to dissolve your sample for spotting.
-
2. Why are my spots not separating (i.e., they have very similar Rf values)?
Poor separation, or a low ΔRf, prevents the distinct identification of different compounds in your sample.
-
Incorrect Mobile Phase Polarity : The chosen solvent system may not be suitable for resolving your compounds. The key is to find a polarity that moves the compounds off the baseline but doesn't send them to the solvent front.
-
Solution : Adjust the polarity of your mobile phase. For this compound, which is of intermediate polarity, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[4]
-
If spots are too close together in the middle of the plate, try a solvent system with a slightly different composition or use solvents with different selectivities (e.g., replace ethyl acetate with acetone or dichloromethane).
-
Trying completely different solvent classes can also be effective.[1]
-
-
3. Why is my spot stuck at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1)?
The position of the spot is directly related to the polarity of the mobile phase relative to your compound.
-
Spot at Baseline (Rf ≈ 0) : This indicates the eluent is not polar enough to move the compound up the stationary phase.[1]
-
Solution : Increase the polarity of the mobile phase. You can do this by increasing the proportion of the polar solvent in your mixture (e.g., moving from 10% ethyl acetate in hexane to 30%).[1]
-
-
Spot at Solvent Front (Rf ≈ 1) : This means the eluent is too polar, and it is carrying the compound along with it without sufficient interaction with the silica gel.
-
Solution : Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., moving from 50% ethyl acetate in hexane to 20%).[1]
-
4. Why can't I see any spots on my plate after development?
The absence of visible spots can be due to several factors:
-
Compound is not UV-active : this compound contains aromatic rings and should be visible under a 254 nm UV lamp. However, if you are looking for non-UV-active impurities, this method won't work.
-
Sample is too dilute : The concentration of your compound might be below the limit of detection.[1]
-
Solution : Try concentrating your sample or spot multiple times in the same location, ensuring the solvent dries completely between applications.[2]
-
-
Solvent Level Too High : If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent reservoir instead of eluting up the plate.[2]
-
Solution : Ensure the solvent level is always below the spotting line.
-
Data Presentation: Suggested Solvent Systems
Finding the optimal mobile phase is often a process of trial and error. For a compound of intermediate polarity like this compound, start with a 7:3 or 8:2 mixture of a non-polar and a polar solvent. Below is a table of suggested starting solvent systems and their characteristics.
| Stationary Phase | Mobile Phase (Solvent System) | Expected Outcome for this compound |
| Silica Gel 60 F254 | 20-40% Ethyl Acetate in Hexane | Good Starting Point. Should give an Rf value in the ideal range of 0.2-0.4. Adjust ratio to optimize separation. |
| Silica Gel 60 F254 | 10-30% Acetone in Hexane | Alternative to Ethyl Acetate systems. Acetone is more polar, so a lower percentage may be needed. |
| Silica Gel 60 F254 | 1-5% Methanol in Dichloromethane | Useful for more polar compounds. Start with a low percentage of methanol as it is very polar. |
| Silica Gel 60 F254 | 100% Dichloromethane | May be sufficient to move the compound off the baseline while retaining non-polar impurities. |
Experimental Protocols
Standard TLC Protocol for this compound
-
Plate Preparation :
-
Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the plate. Do not use a pen, as the ink will run with the solvent.[2]
-
Mark the lanes for your sample(s) and any standards.
-
-
Sample Application (Spotting) :
-
Prepare a dilute solution of your this compound sample (approx. 1 mg/mL) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Use a capillary tube or micropipette to apply a small spot of the solution onto the marked lane on the baseline.
-
Aim for a spot size of 1-2 mm in diameter.[7] Allow the solvent to fully evaporate.
-
-
Development :
-
Prepare the mobile phase (e.g., 30% ethyl acetate in hexane) and pour it into a developing chamber to a depth of about 0.5 cm.
-
To ensure the chamber atmosphere is saturated with solvent vapor, you can line one side with filter paper. Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate by capillary action.
-
-
Completion and Visualization :
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. For this compound, this is typically done by observing the plate under a UV lamp (254 nm), where the spots will appear as dark patches on a fluorescent green background. Circle the spots with a pencil.[3][8]
-
If other visualization methods are needed, use an iodine chamber or a chemical stain like potassium permanganate.[5]
-
-
Rf Calculation :
-
Measure the distance from the baseline to the center of the spot.
-
Measure the distance from the baseline to the solvent front.
-
Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Mandatory Visualization
Below is a troubleshooting workflow to diagnose and resolve poor TLC resolution issues.
Caption: Troubleshooting workflow for common TLC resolution problems.
References
Technical Support Center: Interpreting Complex NMR Spectra of N-(Phenylacetyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N-(Phenylacetyl)benzamide.
Troubleshooting Guides
Problem: More signals than expected in the 1H NMR spectrum.
Possible Cause: Restricted rotation around the amide (C-N) bond can lead to the presence of rotamers (rotational isomers), which are distinct chemical species on the NMR timescale. This results in separate sets of signals for the protons near the amide bond.
Solution:
-
Variable Temperature (VT) NMR: Acquire 1H NMR spectra at elevated temperatures (e.g., 50-100 °C). If rotamers are present, the increased rate of rotation at higher temperatures will cause the distinct signals to broaden and eventually coalesce into a single, averaged signal.
-
Solvent Effects: Changing the NMR solvent to one that can disrupt intramolecular hydrogen bonding or alter the conformational equilibrium (e.g., from CDCl3 to DMSO-d6) may help to resolve or coalesce the signals.
Problem: Broad or poorly resolved signals in the aromatic region.
Possible Cause:
-
Overlapping Multiplets: The ten aromatic protons of the two phenyl rings may have very similar chemical shifts, leading to complex and overlapping multiplets that are difficult to interpret.
-
Intermediate Exchange: If the rate of rotation around the amide bond is in the intermediate exchange regime on the NMR timescale at the temperature of the experiment, this can lead to significant signal broadening.
Solution:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals and may resolve the overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify coupled protons and assign the signals in the crowded aromatic region. A COSY spectrum will show correlations between protons that are coupled to each other, aiding in the assignment of ortho, meta, and para protons. An HSQC spectrum will correlate protons to their directly attached carbon atoms.
Problem: The amide N-H proton signal is broad or not observed.
Possible Cause:
-
Quadrupolar Broadening: The nitrogen atom (14N) has a quadrupole moment which can lead to broadening of the attached proton signal.
-
Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or other acidic protons in the NMR solvent (especially in protic solvents like D2O or CD3OD). In D2O, the N-H proton will exchange with deuterium, causing the signal to disappear.
-
Intermediate Exchange Rate: Similar to the broadening of other signals, if the N-H proton is involved in a dynamic process like hydrogen bonding or conformational exchange at an intermediate rate, its signal can be broadened.
Solution:
-
Solvent Choice: Use a dry, aprotic solvent like DMSO-d6, which is known to slow down the exchange of amide protons and often results in a sharper N-H signal.
-
D2O Exchange Experiment: To confirm the identity of the N-H peak, add a drop of D2O to the NMR tube, shake well, and re-acquire the 1H NMR spectrum. The disappearance of the peak confirms it is an exchangeable proton.
-
Lower Temperature: Cooling the sample can sometimes slow down the exchange processes, resulting in a sharper N-H signal.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: The expected 1H NMR chemical shifts can be predicted based on the structure and data from similar compounds. The presence of two distinct phenyl rings and an amide linkage will influence the electronic environment of each proton. Below is a table of predicted chemical shifts. Please note that actual experimental values may vary depending on the solvent and other experimental conditions.
Q2: How can I definitively assign the aromatic protons?
A2: Definitive assignment of the aromatic protons requires 2D NMR techniques.
-
A COSY experiment will show correlations between adjacent protons (e.g., ortho-meta, meta-para).
-
An HSQC experiment will correlate each proton to its directly attached carbon atom.
-
A HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are two or three bonds away, which can be crucial for assigning quaternary carbons and protons on different rings.
Q3: Why is the 13C NMR spectrum less complex than the 1H NMR spectrum?
A3: 13C NMR spectra are typically acquired with proton decoupling, which means that the signals for each unique carbon atom appear as singlets. This eliminates the complexity of carbon-proton coupling. While restricted rotation can also lead to separate signals for carbons in different rotamers, the larger chemical shift dispersion in 13C NMR often results in a more resolved spectrum compared to the proton spectrum.
Q4: What is a standard experimental protocol for acquiring a high-quality NMR spectrum of this compound?
A4: A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH2 | ~ 3.7 - 4.2 | s | 2H |
| Aromatic H (Phenylacetyl) | ~ 7.2 - 7.4 | m | 5H |
| Aromatic H (Benzamide, ortho) | ~ 7.8 - 8.0 | d | 2H |
| Aromatic H (Benzamide, meta, para) | ~ 7.4 - 7.6 | m | 3H |
| N-H | ~ 8.0 - 9.0 | br s | 1H |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Predicted Chemical Shift (ppm) |
| CH2 | ~ 45 |
| Aromatic CH (Phenylacetyl) | ~ 127 - 130 |
| Aromatic C (Phenylacetyl, ipso) | ~ 135 |
| Aromatic CH (Benzamide) | ~ 127 - 132 |
| Aromatic C (Benzamide, ipso) | ~ 134 |
| C=O (Phenylacetyl) | ~ 171 |
| C=O (Benzamide) | ~ 167 |
Experimental Protocols
Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: ~16 ppm
-
-
13C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~240 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.
-
Integrate the signals in the 1H NMR spectrum.
-
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships for troubleshooting complex NMR spectra.
Technical Support Center: N-(Phenylacetyl)benzamide Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the degradation pathways of N-(Phenylacetyl)benzamide. Given the limited specific literature on this compound, this guide offers a framework for initiating and troubleshooting degradation studies based on general chemical principles and standard methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
Based on its structure, which contains an amide bond, the most probable degradation pathway for this compound is hydrolysis. This would cleave the amide bond to yield Phenylacetic acid and Benzamide. Other potential pathways, particularly under forced degradation conditions, could involve oxidation of the phenyl rings.
Q2: I am not observing any degradation of this compound in my initial stability studies. What should I do?
If you are not observing degradation, consider the following troubleshooting steps:
-
Increase the stress conditions: For forced degradation studies, you may need to use more concentrated acids/bases, higher temperatures, or stronger oxidizing agents.
-
Extend the study duration: The compound may be highly stable under the initial conditions. Extend the time points of your study.
-
Confirm your analytical method's stability-indicating nature: Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradation products. You may need to adjust the mobile phase, column, or gradient.
-
Check the purity of your starting material: Impurities in the initial sample could interfere with the analysis.
Q3: How can I identify the degradation products of this compound?
The most common method for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
HPLC separates the degradation products from the parent compound.
-
MS provides the mass-to-charge ratio (m/z) of the separated compounds, which can be used to deduce their molecular weight and elemental composition.
-
Tandem MS (MS/MS) can be used to fragment the degradation products, providing further structural information.
Q4: What are typical starting conditions for a forced degradation study of an amide-containing compound like this compound?
The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
| Condition | Reagent/Stress | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48, 72 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Dry Heat | 80 °C | 24, 48, 72 hours |
| Photolytic Degradation | UV/Vis light | Room Temperature | 24, 48, 72 hours |
Troubleshooting Guides
Troubleshooting Poor Chromatographic Separation
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Modify the mobile phase pH or ionic strength. Use a column with end-capping. |
| Poor Resolution | Inadequate separation between parent and degradant peaks. | Optimize the HPLC gradient. Try a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Ghost Peaks | Contamination in the mobile phase or injector. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic Conditions)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Cap the vial tightly.
-
-
Control Sample Preparation:
-
Prepare a control sample by adding an equal volume of purified water instead of HCl.
-
-
Incubation: Place the stress and control samples in a water bath or oven at 60 °C.
-
Time Points: Withdraw aliquots from both samples at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: HPLC-MS Method for Degradation Product Identification
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 50-500.
Visualizations
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for a degradation study.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
"minimizing unreacted starting materials in N-(Phenylacetyl)benzamide reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing unreacted starting materials and optimizing the synthesis of N-(Phenylacetyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Schotten-Baumann reaction. This reaction involves the acylation of benzamide with phenylacetyl chloride in the presence of a base, typically in a two-phase solvent system.[1][2][3][4]
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base, usually sodium hydroxide or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[3][4] This prevents the protonation of the starting amine (benzamide), which would render it non-nucleophilic and halt the reaction.
Q3: What are the main starting materials for this synthesis?
A3: The primary starting materials are benzamide and phenylacetyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5][6][7][8] By spotting the reaction mixture over time, the consumption of the starting materials and the formation of the product can be visualized.
Q5: What are the expected properties of this compound?
A5: this compound is a solid at room temperature. Its purity can be assessed by its melting point and spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Phenylacetyl Chloride: Phenylacetyl chloride is highly susceptible to hydrolysis. It may have degraded due to improper storage or exposure to moisture. | - Use fresh or newly opened phenylacetyl chloride. - Ensure all glassware is thoroughly dried before use. - Handle the reagent quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket). |
| 2. Benzamide is Not Reacting: The benzamide may not be sufficiently deprotonated to act as a nucleophile. | - Ensure the base is of the correct concentration and is added appropriately to the reaction mixture. - Check the pH of the aqueous layer to ensure it is sufficiently basic. | |
| 3. Inefficient Mixing: In a biphasic system, poor mixing can limit the interaction between the reactants in the organic phase and the base in the aqueous phase. | - Use vigorous stirring to ensure proper mixing of the two phases. A mechanical stirrer is recommended for larger scale reactions. | |
| Presence of Unreacted Benzamide | 1. Insufficient Phenylacetyl Chloride: An inadequate amount of the acylating agent will result in incomplete conversion of the benzamide. | - Use a slight excess (1.1 to 1.5 equivalents) of phenylacetyl chloride to ensure complete reaction of the benzamide.[5] |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction by TLC until the benzamide spot is no longer visible. Extend the reaction time if necessary.[5] | |
| Presence of Phenylacetic Acid as an Impurity | 1. Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride can hydrolyze to phenylacetic acid in the presence of water, especially under basic conditions. | - Maintain a low reaction temperature (0-10 °C) during the addition of phenylacetyl chloride to minimize hydrolysis.[5] - Add the phenylacetyl chloride slowly to the reaction mixture. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any phenylacetic acid. |
| Product is Oily or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can interfere with crystallization. | - Purify the crude product using column chromatography. - Attempt recrystallization from a different solvent system. |
| 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | - Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water can be a good starting point for benzamide derivatives.[9][10] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established procedures for similar benzamide syntheses.[5]
Materials:
-
Benzamide
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized water
-
Hydrochloric acid (HCl) (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Aqueous Phase: In a flask equipped with a magnetic stirrer, dissolve the desired amount of sodium hydroxide in deionized water to create a 10-20% (w/v) solution. Cool the solution in an ice bath.
-
Preparation of the Organic Phase: In a separate reaction vessel, dissolve benzamide in dichloromethane.
-
Reaction Setup: Place the reaction vessel containing the benzamide solution in an ice bath and begin vigorous stirring.
-
Addition of Phenylacetyl Chloride: Slowly add phenylacetyl chloride (1.1-1.5 molar equivalents relative to benzamide) to the stirred benzamide solution.
-
Addition of Base: Simultaneously or dropwise, add the cold sodium hydroxide solution to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Data Presentation
Table 1: Effect of Base Concentration on Yield (Hypothetical Data)
| Entry | Base | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaOH | 1 | 0-5 | 2 | 75 |
| 2 | NaOH | 2 | 0-5 | 2 | 85 |
| 3 | NaOH | 4 | 0-5 | 2 | 88 |
| 4 | Pyridine | - | 0-5 | 2 | 82 |
Table 2: Effect of Temperature on Yield and Impurity Formation (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Phenylacetic Acid Impurity (%) |
| 1 | 0-5 | 2 | 85 | <1 |
| 2 | 25 (Room Temp) | 2 | 78 | 5 |
| 3 | 40 | 2 | 65 | 12 |
Visualizations
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-(Phenylacetyl)benzamide and Other Anticonvulsant Agents: Efficacy, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development. N-substituted benzamides have emerged as a promising class of compounds with potential anticonvulsant properties. This guide provides a comparative overview of N-(Phenylacetyl)benzamide, as a representative of this class, against established anticonvulsant drugs such as Phenytoin, Carbamazepine, and Valproic Acid. The comparison is based on available preclinical data for structurally related compounds and established agents, focusing on efficacy in standardized animal models of epilepsy and neurotoxicity.
Preclinical Efficacy and Neurotoxicity
The preclinical evaluation of anticonvulsant candidates typically involves a battery of rodent seizure models. The two most widely used screening tests are the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is commonly assessed using the Rotarod test, which measures motor coordination.
Table 1: Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound/Drug | Administration | ED₅₀ (mg/kg) | Reference |
| N-substituted Benzamides/Acetamides | |||
| N-benzyl-2-acetamido-3-methoxypropionamide | i.p. | 8.3 | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | i.p. | 17.3 | [1] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | i.p. | 4.5 | [1] |
| Standard Anticonvulsants | |||
| Phenytoin | i.p. | 6.5 | [1] |
| Carbamazepine | i.p. | 7 | [2] |
| Valproic Acid | i.p. | 190 | [3] |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the animals from MES-induced seizures.
Table 2: Neurotoxicity and Protective Index in Mice
| Compound/Drug | Administration | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| N-substituted Benzamides/Acetamides | ||||
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | i.p. | >27 | >6.0 | [1] |
| Standard Anticonvulsants | ||||
| Phenytoin | i.p. | 68 | 10.5 | |
| Carbamazepine | i.p. | 50 | 7.1 | |
| Valproic Acid | i.p. | 402 | 2.1 | [3] |
TD₅₀ (Median Toxic Dose) is the dose that causes motor impairment in 50% of the animals in the Rotarod test. A higher Protective Index indicates a better safety profile.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of other benzamide derivatives and established anticonvulsants that are effective in the MES model, a primary mechanism is likely the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By binding to the channel and prolonging its inactivated state, these drugs can reduce the repetitive firing of neurons that is characteristic of seizures.
Another potential mechanism could involve the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Potentiation of GABA receptor function leads to increased chloride ion influx and hyperpolarization of the neuronal membrane, making it less likely to fire.
Below is a diagram illustrating the hypothesized mechanism of action of this compound at the neuronal synapse.
Caption: Hypothesized mechanisms of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of anticonvulsant drug candidates. Below are the methodologies for the key experiments cited in this guide.
1. Maximal Electroshock Seizure (MES) Test
-
Purpose: To identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Procedure:
-
The test compound is administered to a group of mice, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.). A vehicle control group receives the vehicle alone.
-
At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A drop of saline or anesthetic is applied to the eyes before placing the corneal electrodes to ensure good electrical contact and prevent injury.
-
The mice are observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the hindlimbs being extended 180° from the plane of the body.
-
The absence of the tonic hindlimb extension is considered as protection.
-
The ED₅₀ is calculated from the percentage of mice protected at various doses of the test compound using a probit analysis.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Purpose: To identify compounds effective against absence seizures.
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Procedure:
-
The test compound is administered to a group of mice.
-
At the time of predicted peak effect, a convulsant dose of Pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the midline of the neck.
-
The mice are placed in individual observation chambers and observed for 30 minutes.
-
The endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.
-
The absence of a clonic seizure during the observation period is considered protection.
-
The ED₅₀ is calculated from the percentage of mice protected at various doses.
-
3. Rotarod Test for Neurotoxicity
-
Purpose: To assess motor coordination and identify potential neurological deficits caused by the test compound.
-
Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.
-
Procedure:
-
Mice are trained to walk on a rotating rod (e.g., 3 cm in diameter, rotating at a constant speed of 6-10 rpm).
-
On the test day, the test compound is administered.
-
At the time of predicted peak effect, the mice are placed on the rotarod for a predetermined period (e.g., 1-2 minutes).
-
The inability of a mouse to remain on the rod for the entire duration is considered as a sign of neurotoxicity.
-
The TD₅₀ is calculated from the percentage of mice exhibiting motor impairment at various doses.
-
Below is a workflow diagram illustrating the general procedure for anticonvulsant screening.
Caption: General workflow for preclinical anticonvulsant screening.
Conclusion
N-substituted benzamides represent a class of compounds with considerable potential for the development of new anticonvulsant therapies. While data on this compound itself is limited, the broader class shows promising activity, particularly in the MES model, suggesting efficacy against generalized tonic-clonic seizures. Their mechanism of action is likely to involve the modulation of voltage-gated sodium channels, a well-established target for anticonvulsant drugs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and specific molecular targets of this compound and its analogs is warranted to fully assess their therapeutic potential. The standardized experimental protocols outlined in this guide provide a framework for such future preclinical evaluations.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Potential of N-(Phenylacetyl)benzamide: A Comparative Analysis with Standard Drugs
An objective comparison of N-(Phenylacetyl)benzamide's theoretical antimicrobial performance against established alternatives, supported by experimental data from structurally similar compounds.
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of the potential antimicrobial efficacy of this compound against a range of standard antimicrobial drugs. Due to a lack of direct experimental data on this compound, this report leverages published data from structurally related benzamide and phenylacetamide derivatives to forecast its potential activity and position it within the current antimicrobial landscape. This analysis is intended for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[1][2] While specific MIC values for this compound are not available in the reviewed literature, data from several analogous compounds provide valuable insights into its potential performance against various bacterial strains.
For context, a selection of benzamide and phenylacetamide derivatives from recent studies are compared with standard antibiotics against common pathogens.
Table 1: Comparative in vitro activity of Benzamide/Phenylacetamide Derivatives and Standard Antimicrobials against Gram-Positive Bacteria
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Benzamide Derivative (TXH9179) | Staphylococcus aureus (MSSA, MRSA, VISA, VRSA, LRSA) | 0.25 (mode) | [3] |
| Benzamide Derivative (Compound 5a) | Bacillus subtilis | 6.25 | [4] |
| Benzamide Derivative (Compound 6b) | Bacillus subtilis | 6.25 | [4] |
| Benzamide Derivative (Compound 6c) | Bacillus subtilis | 6.25 | [4] |
| Phenylacetamide Derivative (Compound 8) | Staphylococcus aureus (MRSA) | 0.66 | [5] |
| Vancomycin | Staphylococcus aureus (MSSA, MRSA, VISA) | 1 (mode) | [3] |
| Linezolid | Staphylococcus aureus (MSSA, MRSA, VISA, VRSA, LRSA) | 1 (mode) | [3] |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | Not Reported | [5] |
Table 2: Comparative in vitro activity of Benzamide/Phenylacetamide Derivatives and Standard Antimicrobials against Gram-Negative Bacteria
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Benzamide Derivative (Compound 5a) | Escherichia coli | 3.12 | [4] |
| Benzamide Derivative (Compound 6b) | Escherichia coli | 3.12 | [4] |
| Phenylacetamide Derivative (Compound 5) | Escherichia coli | 0.64 | [5] |
| Phenylacetamide Derivative (Compound 21) | Escherichia coli | 0.67 | [5] |
| Ciprofloxacin | Escherichia coli | Not Reported | [5] |
Experimental Protocols
The data presented above were generated using standardized antimicrobial susceptibility testing methods. The following is a generalized protocol based on the methodologies described in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination by Micro-broth Dilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[6]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then used to prepare a bacterial suspension, which is adjusted to a standardized concentration (e.g., ~10^5 CFU/mL).
-
Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound (e.g., this compound) and standard antibiotics is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the antimicrobial agents.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[1][2]
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism of action for this compound is unknown, related benzamide compounds have been shown to target essential bacterial processes. For instance, the potent antistaphylococcal activity of the benzamide TXH9179 is attributed to its inhibition of the FtsZ protein, a key component of the bacterial cell division machinery.[3] FtsZ polymerizes to form the Z-ring at the site of cell division, and its inhibition leads to filamentation and eventual cell death.
The workflow for investigating the antimicrobial mechanism of a novel compound like this compound would typically involve a series of assays to identify its cellular target.
Conclusion
Based on the available data for structurally similar compounds, this compound holds promise as a scaffold for the development of new antimicrobial agents. The phenylacetamide and benzamide moieties are present in compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][4][5] Further investigation into the synthesis and direct antimicrobial testing of this compound is warranted to definitively determine its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for the future evaluation of this and other novel antimicrobial candidates.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of N-(Phenylacetyl)benzamide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
N-(Phenylacetyl)benzamide and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of their anti-inflammatory, anticonvulsant, and anticancer properties, supported by experimental data and detailed methodologies. The structure-activity relationships discussed herein offer valuable insights for the rational design of novel therapeutic agents.
Anti-inflammatory Activity
A significant number of N-acylbenzamide derivatives have been investigated for their anti-inflammatory potential. A primary mechanism of action for many of these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Specifically, the inhibition of prostaglandin E2 (PGE2) synthesis has been a focal point of investigation.[3][4]
A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in mice.[3][5][6] Several of these analogs exhibited significantly higher activity than the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[3][5][6] Notably, compounds 1e (N-(2,4-dibromophenyl)) and 1h (N-(3-nitrophenyl)) showed the most potent anti-inflammatory activity, with 61.45% and 51.76% inhibition of paw edema, respectively, compared to 22.43% for indomethacin.[3] Furthermore, these compounds displayed a significantly lower ulcerogenic potential than indomethacin, a common side effect of NSAIDs.[3][5][6] This favorable safety profile is attributed to their potent inhibition of PGE2 synthesis.[3][5][6]
Table 1: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Analogs
| Compound | Substituent | % Inhibition of Paw Edema | Ulcer Index | PGE2 Level (pg/mL) |
| 1a | 2-bromo | 26.81% | - | - |
| 1d | 4-bromo | - | - | - |
| 1e | 2,4-dibromo | 61.45% | 0.2 | 68.32 |
| 1f | 2-nitro | - | - | - |
| 1h | 3-nitro | 51.76% | - | 54.15 |
| Indomethacin | - | 22.43% | 0.6 | 96.13 |
| Placebo | - | - | - | 530.13 |
Data sourced from literature.[3][5][6] '-' indicates data not available in the provided sources.
The anti-inflammatory activity of the test compounds was evaluated using the carrageenan-induced paw edema model in mice.
-
Animals: Male Swiss albino mice weighing 25-30 g were used. The animals were housed under standard laboratory conditions with free access to food and water.
-
Procedure: The mice were divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving different N-phenylcarbamothioylbenzamide derivatives). The compounds and the standard drug were administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement: The paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of paw edema was calculated for each group relative to the control group. The ulcerogenic potential was also assessed by examining the stomach for any signs of ulceration after the experiment.[3][5][6]
The anti-inflammatory action of many benzamide derivatives is linked to the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. The following diagram illustrates the biosynthesis of Prostaglandin E2 (PGE2).
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of benzamide derivatives.
Anticonvulsant Activity
Certain N-substituted benzamides have shown promising anticonvulsant properties. The mechanism of action for anticonvulsant drugs often involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[7][8]
A study on a series of 4-nitro-N-phenylbenzamides revealed their efficacy in the maximal electroshock (MES) induced seizure test in mice.[9] N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly potent, with ED50 values of 31.8 µmol/kg and 90.3 µmol/kg, respectively.[9] The latter compound was also active against pentylenetetrazole (scPTZ)-induced seizures and was found to be three times more active than the established antiepileptic drug phenytoin in the MES test in rats when administered orally.[9][10]
Table 2: Anticonvulsant Activity of 4-nitro-N-phenylbenzamide Analogs in Mice (i.p.)
| Compound | Substituent | MES ED50 (µmol/kg) | Neurotoxicity TD50 (µmol/kg) | Protective Index (PI) |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 2,6-dimethyl | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 2-chloro-6-methyl | 90.3 | 1068 | 11.8 |
Data sourced from literature.[9]
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animals: Male albino mice are typically used.
-
Procedure: The test compounds are administered to the animals, usually intraperitoneally (i.p.) or orally (p.o.). After a specified period to allow for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
Endpoint: The endpoint of the assay is the abolition of the tonic hindlimb extensor component of the seizure.
-
Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor seizure (ED50) is determined. Neurotoxicity is often assessed in parallel using the rotarod test to determine the dose at which 50% of the animals exhibit motor impairment (TD50). The protective index (PI) is calculated as the ratio of TD50 to ED50.[9]
The anticonvulsant effects of many compounds, including some benzamide derivatives, are attributed to their ability to modulate neuronal excitability. This is often achieved by either blocking excitatory ion channels or enhancing inhibitory neurotransmission.
Caption: Potential mechanisms of action for anticonvulsant benzamide derivatives.
Anticancer Activity
Benzamide derivatives have also emerged as promising scaffolds for the development of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in DNA repair and cell cycle regulation, as well as the disruption of the microtubule network.[5][11]
One important target is poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[5] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. A series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed as PARP-1 inhibitors.[5] Compound 13f from this series exhibited potent anticancer activity against HCT116 human colorectal cancer cells with an IC50 value of 0.30 µM and a PARP-1 inhibitory IC50 of 0.25 nM.[5] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[5]
Another anticancer mechanism for benzamide derivatives is the inhibition of tubulin polymerization, which is essential for cell division.[12] Novel N-benzylbenzamide derivatives have been synthesized as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activities against various cancer cell lines at nanomolar concentrations.[12]
Table 3: Anticancer Activity of a PARP-1 Inhibitor Analog
| Compound | Target Cell Line | Antiproliferative IC50 (µM) | PARP-1 Inhibitory IC50 (nM) |
| 13f | HCT116 | 0.30 | 0.25 |
| 13f | DLD-1 | 2.83 | - |
Data sourced from literature.[5] '-' indicates data not available in the provided sources.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
The process of identifying and characterizing new anticancer agents involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for the screening and development of novel anticancer benzamide derivatives.
References
- 1. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticonvulsant drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
N-(Phenylacetyl)benzamide Scaffolds: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, the N-(phenylacetyl)benzamide scaffold has emerged as a versatile and promising pharmacophore. Its derivatives have demonstrated significant inhibitory activity against a range of critical therapeutic targets, including Poly (ADP-ribose) polymerase-1 (PARP-1), tubulin, and butyrylcholinesterase (BChE). This guide provides a comparative analysis of the performance of this compound analogs against established inhibitors, supported by experimental data and detailed methodologies, to inform future drug design and development efforts.
Unveiling the Potential of a Versatile Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with biological targets.[1] The incorporation of a phenylacetyl group introduces additional hydrophobic and aromatic interactions, which can enhance binding affinity and selectivity for the target enzyme's active site. This guide explores the advantages of this structural motif by comparing the inhibitory activities of its derivatives with well-known inhibitors in key therapeutic areas.
Comparative Analysis of Enzyme Inhibition
To provide a clear and objective comparison, the following sections present the inhibitory concentrations (IC50) of various this compound analogs and standard inhibitors against PARP-1, tubulin polymerization, and butyrylcholinesterase.
PARP-1 Inhibition
PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy. The following table summarizes the IC50 values of N-benzylarylamide derivatives, which share a similar structural backbone with this compound, against various cancer cell lines, compared to established PARP inhibitors.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| N-benzylarylamide Derivatives | |||
| Compound I-33 (MY-875) | MGC-803 | 0.027 | [2] |
| HCT-116 | 0.055 | [2] | |
| KYSE450 | 0.067 | [2] | |
| Standard PARP Inhibitors | |||
| Olaparib | PARP1 (enzyme) | 0.005 | |
| Rucaparib | PARP1 (enzyme) | 0.0011 | |
| Niraparib | PARP1 (enzyme) | 0.0038 |
Tubulin Polymerization Inhibition
Tubulin is the protein subunit of microtubules, and its polymerization is a critical process in cell division, making it an attractive target for anticancer drugs. The table below compares the tubulin polymerization inhibitory activity of a potent N-benzylarylamide derivative with standard tubulin inhibitors.
| Compound/Drug | IC50 (µM) for Tubulin Polymerization | Reference |
| N-benzylarylamide Derivative | ||
| Compound I-33 (MY-875) | 0.92 | [2] |
| Standard Tubulin Inhibitors | ||
| Colchicine | ~1-5 | |
| Paclitaxel | (stabilizer, not direct inhibitor of polymerization) |
Butyrylcholinesterase (BChE) Inhibition
BChE is an enzyme involved in the hydrolysis of choline esters and has gained attention as a therapeutic target in Alzheimer's disease. This section compares the BChE inhibitory activity of 2-hydroxy-N-phenylbenzamides with standard cholinesterase inhibitors.
| Compound/Drug | IC50 (µM) for BChE | Reference |
| 2-Hydroxy-N-phenylbenzamides | ||
| Range of tested derivatives | 53.5 - 228.4 | [1][3] |
| Standard BChE Inhibitors | ||
| Rivastigmine | ~0.1 - 1 | |
| Galantamine | ~1 - 10 |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies for the key enzyme inhibition assays are provided below.
PARP-1 Inhibition Assay (General Protocol)
A common method to assess PARP-1 inhibition is a cell-based assay measuring the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, KYSE450)
-
Cell culture medium and supplements
-
Test compounds (N-benzylarylamide derivatives) and standard inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and standard inhibitors in the cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the inhibitor concentration.
Tubulin Polymerization Assay (General Protocol)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds and standard inhibitors
-
Glycerol (for promoting polymerization)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and glycerol.
-
Add the test compound or standard inhibitor at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Materials:
-
Butyrylcholinesterase (from equine serum or other sources)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 8.0)
-
Test compounds and standard inhibitors
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare a solution of BChE in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the BChE solution to each well and incubate for a short period.
-
Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine iodide.
-
The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the increase in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows.
Concluding Remarks
While direct comparative data for this compound is limited in the public domain, the analysis of its structural analogs reveals the significant potential of this scaffold in the design of potent and selective enzyme inhibitors. The data presented herein for N-benzylarylamide and 2-hydroxy-N-phenylbenzamide derivatives showcases the promise of the broader this compound class of compounds as inhibitors of PARP-1, tubulin polymerization, and butyrylcholinesterase. The versatility of the benzamide core, combined with the specific interactions afforded by the phenylacetyl moiety, provides a strong foundation for the development of novel therapeutics. Further structure-activity relationship (SAR) studies are warranted to fully explore the potential of this compound and its derivatives as lead compounds in drug discovery.
References
A Comparative Guide to the Structure-Activity Relationship of N-(Phenylacetyl)benzamide Derivatives
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of N-(Phenylacetyl)benzamide derivatives, focusing on their potential as anticancer agents and enzyme inhibitors. By examining key structural modifications and their impact on efficacy, this document aims to provide actionable insights for the rational design of more potent therapeutic agents.
Comparative Analysis of Biological Activity
The biological evaluation of various this compound derivatives and structurally related compounds has revealed significant potential in oncology and enzyme inhibition. The following tables summarize the quantitative data from key studies, offering a clear comparison of the compounds' performance.
Antiproliferative and PARP-1 Inhibitory Activity
A series of novel benzamide derivatives featuring phenylacetamidophenyl and benzamidophenyl scaffolds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair.[1] Inhibition of PARP-1 is a promising strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways.
| Compound | Scaffold | Modification | HCT116 IC50 (µM) | DLD-1 IC50 (µM) | PARP-1 IC50 (nM) |
| 13f | Phenylacetamidophenyl | 4-F on Phenylacetyl | 0.30 | 2.83 | 0.25 |
| IX | Phenylacetamidophenyl | Unsubstituted | >50 | >50 | 1.8 |
Data sourced from Lu et al., 2023.[1]
Key Observation: The introduction of a fluorine atom at the 4-position of the phenylacetyl moiety in compound 13f dramatically increased its antiproliferative activity against HCT116 and DLD-1 cancer cell lines compared to the unsubstituted parent compound IX .[1] This highlights the significant impact of substitution on the phenylacetyl ring.
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are also known to be effective inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are implicated in cancer development.
| Compound | Class | HDAC1 Binding Energy (kcal/mol) |
| CPD-60 | Benzamide Derivative | -21.2 |
| CI-994 | Benzamide Derivative | -14.4 |
| MS275 | Benzamide Derivative | -16.1 |
Binding energies calculated using the MM-PBSA method. Data from a study on benzamide derivatives as HDAC1 inhibitors.
Key Observation: The binding energy calculations suggest that subtle structural differences among benzamide derivatives can lead to significant variations in their affinity for the HDAC1 receptor, which correlates with their biological activity.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.
PARP-1 Inhibition Assay
The inhibitory activity of the compounds against PARP-1 was determined using a commercially available PARP-1 assay kit. The procedure was as follows:
-
Reagent Preparation: All reagents were prepared according to the manufacturer's instructions. This included the PARP-1 enzyme, activated DNA, and the substrate, NAD+.
-
Compound Incubation: The test compounds were dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations. 5 µL of each dilution was added to the wells of a 96-well plate.
-
Enzyme Reaction: 35 µL of the PARP-1 enzyme and activated DNA mixture was added to each well, followed by a 15-minute incubation at room temperature.
-
Substrate Addition: 10 µL of the NAD+ substrate was added to initiate the reaction. The plate was then incubated for 60 minutes at room temperature.
-
Detection: After the incubation period, the amount of consumed NAD+ was measured using a colorimetric method, with the absorbance read at 450 nm. The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for the PARP-1 Inhibition Assay.
Caption: Key Structure-Activity Relationships.
References
Validating the In Vitro Activity of N-(Phenylacetyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro activities of N-(Phenylacetyl)benzamide. Due to the limited direct experimental data on this specific compound, this document leverages findings from closely related benzamide derivatives to offer a predictive validation framework. The information herein is intended to guide researchers in designing experimental protocols to assess the biological profile of this compound against relevant alternative compounds.
Comparative Analysis of Potential In Vitro Activities
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1] This section outlines potential in vitro activities for this compound and presents comparative data from analogous compounds found in the literature.
Antimicrobial Activity
Many N-substituted benzamide derivatives have demonstrated notable activity against various bacterial strains. The proposed antimicrobial activity of this compound can be benchmarked against known benzamide antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Benzamide Derivatives
| Compound/Alternative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Bacillus subtilis | Data not available | Data not available | |
| Escherichia coli | Data not available | Data not available | ||
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | 25 | [1] |
| Escherichia coli | 3.12 | 31 | [1] | |
| N-p-tolylbenzamide | Bacillus subtilis | 6.25 | 24 | [1] |
| Escherichia coli | 3.12 | 24 | [1] | |
| Ampicillin (Control) | Bacillus subtilis | 0.05 | 32 | General Knowledge |
| Escherichia coli | 2.0 | 28 | General Knowledge |
Cytotoxic Activity
The potential for this compound to exhibit cytotoxic effects against cancer cell lines is a key area for investigation, given that many benzamide analogs show promise as anticancer agents.
Table 2: Comparative Cytotoxic Activity of Benzamide Derivatives on HeLa Cell Lines
| Compound/Alternative | IC50 (mM) | Rerank Score (kcal/mol) | Reference |
| This compound | Data not available | Data not available | |
| N-(phenylcarbamoyl)benzamide | 0.8 | 72.0603 | [2][3] |
| Hydroxyurea (Control) | 4.3 | -32.1514 | [2][3] |
Anti-inflammatory Activity
Several N-substituted benzamides have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Benzamide Derivatives
| Compound/Alternative | Anti-inflammatory Activity (% inhibition) | Ulcer Incidence (%) | Reference |
| This compound | Data not available | Data not available | |
| N-(2,4-dibromophenyl)carbamothioyl benzamide | 61.45 | 20 | [4] |
| N-(2-nitrophenylcarbamothioyl) benzamide | 51.76 | 20 | [4] |
| Indomethacin (Control) | 22.43 | 80 | [4] |
Experimental Protocols
To validate the in vitro activity of this compound, the following detailed experimental methodologies are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., E. coli, B. subtilis) is grown in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: this compound and control antibiotics are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or a control drug (e.g., doxorubicin).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3]
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Visualizations
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
General Experimental Workflow for In Vitro Activity Screening
Caption: Workflow for validating in vitro activity.
References
A Comparative Analysis of N-(Phenylacetyl)benzamide and Carbamazepine in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of N-(Phenylacetyl)benzamide and the established anti-seizure drug (ASD), carbamazepine. Due to a scarcity of publicly available preclinical data for this compound, this comparison primarily focuses on the well-documented efficacy of carbamazepine in established seizure models, with contextual information provided for related benzamide and acetamide derivatives.
Executive Summary
Carbamazepine is a widely used ASD with a well-characterized mechanism of action primarily involving the blockade of voltage-gated sodium channels.[1][2][3][4][5] Its efficacy has been extensively documented in various preclinical seizure models, including the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. These models are foundational in the early-stage screening of potential anticonvulsant compounds.
Quantitative Efficacy Data
The following table summarizes the reported efficacy of carbamazepine in the Maximal Electroshock (MES) seizure model in mice, a standard preclinical test for screening compounds effective against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Efficacy of Carbamazepine in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Seizure Model | Animal | Route of Administration | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Carbamazepine | MES | Mouse | Intraperitoneal (i.p.) | ~8 | Not Reported | [6] |
| Carbamazepine | MES | Mouse | Intraperitoneal (i.p.) | 9.67 | Not Reported | [7] |
| Carbamazepine | MES | Mouse | Intraperitoneal (i.p.) | 10.5 | Not Reported | [8] |
| Carbamazepine | MES | Mouse | Intraperitoneal (i.p.) | 14.2 | Not Reported | [8] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED₅₀ indicates a more potent drug. Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI suggests a wider therapeutic window and a better safety profile.
Note on this compound: As of the latest review of available literature, specific ED₅₀ and Protective Index values for this compound in the MES and PTZ seizure models have not been reported. Research on a related compound, N-(phenylacetyl)trifluoromethanesulfonamide, indicated a larger protective index in mice compared to prototype drugs including phenobarbital, suggesting that this class of compounds holds promise.[9] Further studies on other N-phenylacetamide derivatives have also demonstrated anticonvulsant activity in the MES test.[10][11]
Experimental Protocols
Detailed methodologies for the key preclinical seizure models are crucial for the interpretation and replication of experimental data.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[7][12]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.
Procedure:
-
Animal Model: Typically, adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain) are used.[7]
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneally, orally) at various doses to different groups of animals. A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.
-
Time of Peak Effect: The electrical stimulus is delivered at the predetermined time of peak effect of the drug.
-
Stimulation: A corneal or ear-clip electrode is used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds).
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ is calculated using statistical methods such as probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The PTZ seizure test is a preclinical model used to identify compounds that can raise the seizure threshold. It is considered a model for generalized myoclonic and absence seizures.[13][14][15]
Objective: To evaluate the ability of a compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
Procedure:
-
Animal Model: Mice are commonly used for this assay.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
PTZ Administration: At the time of peak drug effect, a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 85 mg/kg) is administered.[13]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
Endpoints: The primary endpoints are the latency to the first myoclonic twitch and the onset of generalized clonic-tonic seizures. The presence or absence of a generalized seizure within the observation period is also recorded.
-
Data Analysis: The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from the tonic seizure component.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Carbamazepine
Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels.[1][4][5][16] By binding to the inactivated state of these channels, it inhibits the sustained, high-frequency repetitive firing of neurons that is characteristic of epileptic seizures.[16] This leads to a reduction in the release of excitatory neurotransmitters like glutamate and stabilizes hyperexcitable neuronal membranes.[1][4]
Caption: Mechanism of action of Carbamazepine.
General Workflow for Anticonvulsant Drug Screening
The initial screening of potential anticonvulsant compounds typically involves a tiered approach, starting with high-throughput in vitro assays followed by in vivo models like the MES and PTZ tests.
Caption: Preclinical anticonvulsant screening workflow.
Conclusion
Carbamazepine remains a cornerstone in epilepsy treatment, and its well-defined efficacy in preclinical models like the MES test provides a valuable benchmark for the development of new anticonvulsant therapies. While direct comparative data for this compound is currently unavailable, the anticonvulsant activity observed in structurally related compounds suggests that this chemical scaffold is a promising area for further research and development in the quest for novel and more effective treatments for epilepsy. Future studies directly comparing the efficacy and safety profiles of this compound and carbamazepine in standardized seizure models are warranted to fully elucidate its therapeutic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Pentylenetetrazol (PTZ) kindling model of epilepsy [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of N-(Phenylacetyl)benzamide Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various analogs of N-(Phenylacetyl)benzamide. While direct cytotoxic data for this compound remains to be elucidated in publicly available research, this document synthesizes findings on structurally related benzamide derivatives, offering insights into their anti-cancer potential and mechanisms of action. The data presented is compiled from multiple studies, and direct comparisons should be made with consideration of the different experimental conditions.
Quantitative Cytotoxicity Data
The cytotoxic activity of several N-substituted benzamide analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) or 80% inhibitory concentration (IC80) values.
| Compound | Cell Line | ICx Value (mM) | Reference |
| N-(Phenylcarbamoyl)benzamide | HeLa | IC80: 0.8 | [1] |
| Hydroxyurea (Reference) | HeLa | IC80: 4.3 | [1] |
Table 1: Cytotoxicity of N-(Phenylcarbamoyl)benzamide against HeLa cervical cancer cells.
| Compound | Cell Line | IC50 Value (mM) | Reference |
| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 | 0.27 | [2] |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | 0.31 | [2] |
| Hydroxyurea (Reference) | MCF-7 | 9.76 | [2] |
Table 2: Cytotoxicity of N-(phenylcarbamothioyl)benzamide derivatives against MCF-7 breast cancer cells.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity of the benzamide analogs.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-(Phenylcarbamoyl)benzamide and its analogs) and a reference compound like hydroxyurea. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or IC80 value, the concentration of the compound that inhibits 50% or 80% of cell growth, respectively, is then determined from the dose-response curve.
Signaling Pathway
Proposed Mechanism of Action: Induction of Apoptosis
Studies on N-substituted benzamides suggest that their cytotoxic effects are mediated through the induction of apoptosis, the process of programmed cell death. The proposed signaling cascade involves the intrinsic or mitochondrial pathway.
In this pathway, the benzamide analog induces cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately resulting in the morphological and biochemical hallmarks of apoptosis.[3]
Experimental Workflow
The general workflow for assessing the comparative cytotoxicity of this compound and its analogs is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of N-(Phenylacetyl)benzamide Analogues in Anticonvulsant Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant performance of a compound structurally related to N-(Phenylacetyl)benzamide, namely N-(phenylacetyl)trifluoromethanesulfonamide. Due to the limited availability of public data on this compound, this analogue serves as a valuable proxy for assessing potential efficacy in preclinical seizure models. The performance of this compound is benchmarked against established antiepileptic drugs (AEDs): phenytoin, phenobarbital, valproate, and ethosuximide.
Performance in Preclinical Anticonvulsant Assays
The anticonvulsant activity of N-(phenylacetyl)trifluoromethanesulfonamide was evaluated in two standard preclinical models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, which is used to identify compounds that can prevent clonic seizures.[1]
Quantitative Performance Data
The efficacy of an anticonvulsant is typically measured by its median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency. The therapeutic index, or Protective Index (PI), is the ratio of the median toxic dose (TD50) to the ED50 and provides a measure of the drug's safety margin. A higher PI is desirable.
| Compound | MES (ED50 mg/kg) | scMet (ED50 mg/kg) | PI (MES) | PI (scMet) |
| N-(phenylacetyl)trifluoromethanesulfonamide | >30 | >30 | >3.3 | >3.3 |
| Phenytoin | 9.5 | >300 | 7.2 | <0.2 |
| Phenobarbital | 21.9 | 13.5 | 3.0 | 4.8 |
| Valproate | 272 | 149 | 1.5 | 2.7 |
| Ethosuximide | >600 | 130 | <0.2 | 4.7 |
| Data sourced from a study on N-(phenylacetyl)trifluoromethanesulfonamides.[1] |
The data indicates that N-(phenylacetyl)trifluoromethanesulfonamide exhibited significant activity against both MES- and scMet-induced seizures.[1] Notably, it displayed a larger protective index in mice compared to the prototype drugs phenytoin, phenobarbital, valproate, and ethosuximide, suggesting a favorable safety profile.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[2][3][4][5][6]
Principle: An electrical stimulus is applied to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[2][4]
Procedure:
-
Animal Preparation: Adult male rodents (mice or rats) are used for the assay. The test compound or vehicle is administered via a specific route (e.g., intraperitoneally or orally) at a predetermined time before the seizure induction.
-
Stimulus Application: A corneal or ear-clip electrode is used to deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-0.3 seconds in mice).[3]
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Dose-Response Analysis: The ED50 is calculated by testing a range of doses and determining the percentage of animals protected at each dose.
Subcutaneous Pentylenetetrazole (scMet) Seizure Test
The scMet test is used to identify anticonvulsant drugs that can prevent clonic seizures, often associated with absence seizures in humans.[2][7][8][9]
Principle: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.[8]
Procedure:
-
Animal Preparation: Similar to the MES test, rodents are pre-treated with the test compound or vehicle.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously in the scruff of the neck.
-
Observation Period: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint Measurement: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds during the observation period.
-
Dose-Response Analysis: The ED50 is determined by assessing the protective effect of the compound across a range of doses.
Plausible Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
While the precise mechanism of action for this compound is not definitively established, many anticonvulsant drugs, including phenytoin and carbamazepine, exert their effects by modulating voltage-gated sodium channels.[10][11][12] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit excessive, high-frequency firing. By binding to the inactivated state of the sodium channel, these drugs prolong the refractory period, thereby reducing the ability of neurons to fire at high frequencies and preventing seizure spread.
The structural similarity of this compound to other anticonvulsants suggests that it may also target these channels. The diagram below illustrates this proposed mechanism.
References
- 1. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
Confirming the Mechanism of Action of N-(Phenylacetyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the hypothesized mechanism of action of N-(Phenylacetyl)benzamide as a positive allosteric modulator of the GABA-A receptor. Based on the known anticonvulsant and anxiolytic properties of related benzamide derivatives, it is proposed that this compound will exhibit similar pharmacological effects.[1] This document outlines a series of key experiments to test this hypothesis, comparing the expected outcomes for this compound against the established profiles of Diazepam, a classic benzodiazepine, and Phenytoin, a sodium channel blocker.
Hypothesized Mechanism of Action: GABA-A Receptor Modulation
The proposed mechanism of action for this compound is the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. This is the primary mechanism of action for benzodiazepines like Diazepam, which bind to a specific site on the receptor, increasing the frequency of chloride channel opening in the presence of GABA.[2][3][4] This leads to neuronal hyperpolarization and a general inhibitory effect on the central nervous system, resulting in anticonvulsant and anxiolytic effects.[5]
Comparative Performance Data
The following tables summarize the expected data points for this compound in comparison to Diazepam and Phenytoin in key preclinical models.
Table 1: Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Pentylenetetrazole (PTZ) ED₅₀ (mg/kg) |
| This compound | To be determined | To be determined |
| Diazepam | Inactive | ~0.2 |
| Phenytoin | ~9.5 | Inactive |
ED₅₀ values are approximate and can vary based on experimental conditions.
Table 2: Anxiolytic-Like Activity
| Compound | Elevated Plus Maze (EPM) - % Time in Open Arms |
| This compound | To be determined |
| Diazepam (1.5 mg/kg) | Significant Increase vs. Vehicle[6] |
| Phenytoin | No significant effect |
Table 3: Receptor Binding Affinity
| Compound | GABA-A Receptor (Benzodiazepine Site) Kᵢ (nM) |
| This compound | To be determined |
| Diazepam | ~5 |
| Phenytoin | Not applicable |
Kᵢ (inhibition constant) is a measure of binding affinity. A lower Kᵢ indicates higher affinity.
Supporting Experimental Data and Protocols
To validate the hypothesized mechanism of action, the following experiments are recommended.
Anticonvulsant Activity Assessment
a) Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[1][7]
-
Experimental Protocol:
-
Male albino mice (20-25 g) are randomly assigned to vehicle control, positive control (Phenytoin), and this compound treatment groups.
-
The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[7]
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The ED₅₀ (the dose that protects 50% of animals) is calculated.
-
b) Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures.[8][9]
-
Experimental Protocol:
-
Male albino mice (20-25 g) are assigned to vehicle control, positive control (Diazepam), and this compound treatment groups.
-
The test compound or vehicle is administered i.p. at various doses.
-
After a predetermined time (e.g., 30 minutes), a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.[10]
-
Animals are observed for 30 minutes for the onset of clonic seizures.
-
The latency to the first clonic seizure and the percentage of animals protected from seizures are recorded. The ED₅₀ is calculated.
-
Anxiolytic-Like Activity Assessment
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms of the maze.[5][11][12]
-
Experimental Protocol:
-
Male mice are administered this compound, Diazepam, or vehicle i.p. 30 minutes before testing.
-
Each mouse is placed in the center of an elevated, plus-shaped maze with two open and two enclosed arms.[13]
-
The animal is allowed to freely explore the maze for a 5-minute session.[13]
-
The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.
-
In Vitro Mechanistic Assays
a) GABA-A Receptor Binding Assay
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.[14]
-
Experimental Protocol:
-
Prepare crude synaptic membranes from rodent cerebral cortex.
-
Incubate the membranes with a radioligand specific for the benzodiazepine site (e.g., [³H]flumazenil) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Diazepam).
-
After incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting.
-
The IC₅₀ (concentration that inhibits 50% of radioligand binding) is determined and used to calculate the Kᵢ.
-
b) Patch-Clamp Electrophysiology
This technique directly measures the effect of the compound on the function of the GABA-A receptor.[15][16][17]
-
Experimental Protocol:
-
Use cultured neurons or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply a low concentration of GABA to elicit a baseline chloride current.
-
Co-apply GABA with varying concentrations of this compound.
-
A potentiation of the GABA-induced current indicates positive allosteric modulation.
-
Conclusion
The proposed experimental framework provides a comprehensive approach to confirming the mechanism of action of this compound. If the experimental results for this compound align with those of Diazepam—demonstrating efficacy in the PTZ and EPM tests, high affinity for the benzodiazepine binding site, and potentiation of GABA-A receptor currents—it would provide strong evidence for its role as a positive allosteric modulator of the GABA-A receptor. This would establish a clear scientific basis for its potential development as a novel anticonvulsant and/or anxiolytic agent.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. youtube.com [youtube.com]
- 10. Anticonvulsant effects of ivermectin on pentylenetetrazole- and maximal electroshock-induced seizures in mice: the role of GABAergic system and KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sophion.com [sophion.com]
- 17. pnas.org [pnas.org]
The Enigmatic Profile of N-(Phenylacetyl)benzamide: A Prospective Guide to Synthesis and Bioactivity
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. N-(Phenylacetyl)benzamide presents an intriguing yet poorly documented candidate. This guide provides a prospective analysis of its synthesis and potential bioactivity, drawing upon established chemical principles and the known properties of structurally related compounds. Due to a lack of specific published data on this compound, this document serves as a foundational resource to stimulate and guide future research into its reproducibility and therapeutic potential.
Table of Contents
-
Comparative Synthesis Methodologies
-
Hypothesized Bioactivity Profile
-
Detailed Experimental Protocols
-
Visualizing Synthetic and Signaling Pathways
Comparative Synthesis Methodologies
The synthesis of this compound, while not explicitly detailed in current literature, can be approached through several established amide bond formation strategies. The reproducibility of these methods can be compared based on typical yields, reaction conditions, and purity of the final product obtained with analogous reactions.
| Method | Reactants | Catalyst/Reagent | Typical Conditions | Theoretical Advantages | Theoretical Disadvantages |
| A: Acid Chloride Route | Phenylacetyl chloride, Benzamide | Base (e.g., Pyridine, Triethylamine) | Anhydrous solvent (e.g., DCM, THF), 0°C to room temperature | High reactivity, generally good yields. | Phenylacetyl chloride is moisture-sensitive and corrosive. |
| B: Carbodiimide Coupling | Phenylacetic acid, Benzamide | DCC or EDC, with DMAP (catalyst) | Anhydrous polar aprotic solvent (e.g., DMF, DCM), Room temperature | Milder conditions, good for sensitive substrates. | Formation of urea byproduct can complicate purification. |
| C: Direct Thermal Amidation | Phenylacetic acid, Benzamide | None or Lewis acid (e.g., NiCl₂) | High temperature (e.g., >150°C), neat or in a high-boiling solvent | Atom economical, avoids costly reagents. | Requires high energy input, potential for side reactions.[1] |
Hypothesized Bioactivity Profile
The bioactivity of this compound remains uncharacterized. However, by examining structurally similar molecules, we can hypothesize potential areas of biological activity. Phenylacetic acid derivatives are known to possess a range of biological effects, and various substituted benzamides have been explored for their therapeutic properties.[2][3]
| Bioactivity Class | Structurally Related Compounds | Observed Effects | Potential Relevance for this compound |
| Anti-inflammatory | N-phenylcarbamothioylbenzamides, Diclofenac (a phenylacetic acid derivative) | Inhibition of prostaglandin E2 synthesis, reduction of edema.[4] | The phenylacetyl moiety could contribute to anti-inflammatory effects. |
| Central Nervous System (CNS) Activity | N-acylphenylacetamides | Nootropic activity, modulation of sensorimotor functions.[5] | Potential to modulate neuronal pathways. |
| Antimicrobial | Various N-substituted benzamides | Activity against Gram-positive and Gram-negative bacteria.[6] | The amide linkage and aromatic rings may confer antimicrobial properties. |
| Antitumor | N-substituted benzamide derivatives (as HDAC inhibitors) | Inhibition of histone deacetylases, anti-proliferative activity.[7] | Potential as a scaffold for novel anticancer agents. |
Detailed Experimental Protocols
The following are proposed experimental protocols for the synthesis and a representative bioactivity assay of this compound. These are generalized procedures and would require optimization.
Proposed Synthesis of this compound via Acid Chloride Route
This protocol is based on the general reaction of an acid chloride with an amide.
Materials:
-
Phenylacetyl chloride
-
Benzamide
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
In a separate flask, dissolve phenylacetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the benzamide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Protocol for In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol is a standard assay to evaluate the potential anti-inflammatory properties of a compound.
Materials:
-
This compound
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the different concentrations of this compound, Celecoxib, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stop solution provided in the PGE₂ EIA kit.
-
Measure the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizing Synthetic and Signaling Pathways
The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothesized anti-inflammatory mechanism of action.
References
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System | Kodonidi | Drug development & registration [pharmjournal.ru]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
N-Phenylcarbamothioylbenzamides: A Comparative Review of their Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a cornerstone of modern drug discovery. Within this landscape, N-phenylcarbamothioylbenzamide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anti-inflammatory potential of these derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin, supported by experimental data.
Comparative Performance Data
The anti-inflammatory activity of a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)benzamides (compounds 1a-h ) was evaluated and compared with indomethacin. The primary measure of efficacy was the inhibition of carrageenan-induced paw edema in mice. Additionally, the ulcerogenic potential and the inhibition of prostaglandin E2 (PGE2), a key inflammatory mediator, were assessed.
| Compound | Substituent on Phenylcarbamothioyl Moiety | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Incidence (%) | PGE2 Level (pg/mL) |
| 1a | 4-methyl | 26.81% | Not Reported | Not Reported |
| 1d | 4-bromo | Not Reported (Significant) | Not Reported | Not Reported |
| 1e | 2,4-dibromo | 61.45% | 20% | 68.32 |
| 1f | 4-nitro | Not Reported (Significant) | Not Reported | Not Reported |
| 1h | 3-nitro | 51.76% | 20% | 54.15 |
| Indomethacin | - | 22.43% | 80% | 96.13 |
| Placebo | - | 0% | Not Reported | 530.13 |
Data sourced from a study on novel N-phenylcarbamothioylbenzamides.[1][2][3][4]
Notably, compounds 1e and 1h demonstrated significantly higher anti-inflammatory activity than indomethacin, with 61.45% and 51.76% inhibition of paw edema, respectively, compared to 22.43% for indomethacin.[1][2] Furthermore, these compounds exhibited a markedly lower incidence of ulceration (20%) compared to the high incidence observed with indomethacin (80%).[1][2][3] This suggests a potentially improved gastrointestinal safety profile for these novel benzamide derivatives.
The potent anti-inflammatory effect of compounds 1e and 1h is further supported by their significant inhibition of PGE2 synthesis.[1][2][3] Compound 1h showed a particularly low PGE2 level of 54.15 pg/mL, which was significantly lower than that of the indomethacin-treated group (96.13 pg/mL).[1][3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
1. Synthesis of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)benzamides (1a-h)
The synthesis of the title compounds involves a multi-step process. The key intermediate, 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate, is synthesized first. This intermediate is then reacted with various substituted primary aromatic amines in a 1:1 molar ratio to yield the final N-phenylcarbamothioylbenzamide derivatives. The synthesized compounds are then purified and characterized using techniques such as 1H-NMR, 13C-NMR, IR spectrometry, mass spectrometry, and elemental analysis.[1][3]
2. Carrageenan-Induced Paw Edema Assay
This widely used in vivo model is employed to assess the acute anti-inflammatory activity of compounds.[5][6][7]
-
Animal Model: Male TO mice or Wistar rats are typically used.[1][6]
-
Procedure:
-
Animals are divided into control, reference (indomethacin), and test groups.
-
The test compounds and the reference drug are administered, usually intraperitoneally, at a specific dose.[1][6]
-
After a set period (e.g., 30 minutes), inflammation is induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[5][6]
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
3. Prostaglandin E2 (PGE2) Inhibition Assay
This assay quantifies the reduction in PGE2 levels, providing insight into the mechanism of anti-inflammatory action.
-
Sample Collection: Following the carrageenan-induced paw edema assay, paw tissue or blood serum can be collected.[6]
-
Measurement: The concentration of PGE2 in the samples is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]
-
Data Analysis: The PGE2 levels in the treated groups are compared to those of the placebo and reference drug groups.
Mechanism of Action & Signaling Pathway
The anti-inflammatory effects of N-phenylcarbamothioylbenzamide derivatives, similar to NSAIDs like indomethacin, are linked to the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis.[1][8][9] Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[10][11]
The synthesis of PGE2 is a multi-step enzymatic process:
References
- 1. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 Production: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Proper Disposal of N-(Phenylacetyl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of N-(Phenylacetyl)benzamide, ensuring compliance and minimizing risk.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin and serious eye irritation.[1] Some sources also indicate it may cause respiratory irritation and is suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin Protection: Long-sleeved clothing or a lab coat and, if necessary, a chemical-resistant apron.[2]
-
Respiratory Protection: In situations where dust may be generated, an effective dust mask or a respirator with a dust filter is necessary.[2]
III. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential environmental fate.
| Property | Value |
| Molecular Formula | C15H11NO3 |
| Molecular Weight | 253.25 g/mol [3] |
| Appearance | White to pale yellow crystalline powder or solid[2] |
| Solubility | Low water solubility[1] |
IV. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.[1]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1]
-
Clean-up: Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][4] Avoid actions that generate dust.
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety: Wear appropriate PPE throughout the clean-up process.
Step 3: Final Disposal
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]
-
Approved Waste Disposal Facility: The container of this compound waste must be disposed of through an approved waste disposal plant.[1][4] Do not dispose of this chemical in the regular trash or pour it down the drain.[1]
V. Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols specifically for the disposal of this compound beyond the general guidelines for chemical waste management. The procedures outlined above are based on safety data sheet recommendations. Researchers should always adhere to their institution's specific protocols for chemical waste disposal.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(Phenylacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of N-(Phenylacetyl)benzamide.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with the care required for potentially hazardous solid organic compounds. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Standard | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required if there is a risk of splashing or significant dust generation. | EN 166 (EU) or ANSI Z87.1 (US) | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended handling. A lab coat or chemical-resistant apron should be worn. | EN 374 (EU) or ASTM F739 (US) | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or FFP2 particulate respirator is recommended for handling small quantities where dust is minimal. For procedures with a higher potential for dust generation, a half-mask respirator with P100 or FFP3 filters, or a powered air-purifying respirator (PAPR) should be used. | NIOSH 42 CFR 84 (US) or EN 149 (EU) | Prevents inhalation of airborne particles. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and prevent contamination. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Don all required PPE as specified in Table 1.
-
Prepare the work area within a fume hood by lining it with absorbent, disposable bench paper.
-
Carefully weigh the required amount of this compound, avoiding the creation of dust.
-
-
Handling :
-
Transfer the weighed compound to the reaction vessel using a spatula or other appropriate tool.
-
Conduct the experimental procedure, ensuring the fume hood sash is kept at the lowest practical height.
-
-
Post-Handling :
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly segregate and dispose of all waste materials as outlined in the disposal plan.
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and minimize exposure.
Table 2: Spill Response Protocol
| Spill Size | Procedure |
| Small Spill (<1g) | 1. Ensure appropriate PPE is worn. 2. Gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully scoop the material into a labeled, sealable waste container. 4. Clean the spill area with soap and water. 5. Dispose of all cleanup materials as hazardous waste. |
| Large Spill (>1g) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. If safe to do so, cover the spill with a plastic sheet to minimize dust dispersion. 4. Contact the designated emergency response or safety officer. 5. Do not attempt to clean up a large spill without appropriate training and equipment. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
Waste Segregation and Disposal:
-
Solid Waste : All solid waste, including contaminated PPE, paper towels, and excess this compound, must be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not dispose of this chemical down the drain.[1]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
All chemical waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety department.[2]
Experimental Protocols Cited
The recommendations for personal protective equipment are based on established standards for chemical resistance and respiratory protection.
-
Glove Permeation and Degradation (EN 374 & ASTM F739) : These standards outline the testing methodologies for evaluating the resistance of glove materials to chemical permeation and degradation.[2][3][4][5] The selection of nitrile gloves is based on their common use and broad resistance to a range of organic chemicals. For handling this compound, it is recommended to use gloves that have been tested according to these standards.
-
Respiratory Protection (NIOSH & OSHA Standards) : The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide stringent guidelines for the selection and use of respirators in environments with airborne particulate hazards.[6][7][8][9] The choice of respirator should be based on a risk assessment of the specific procedure and the potential for dust generation.
References
- 1. bobdalegloves.com [bobdalegloves.com]
- 2. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding EN374: A Comprehensive Guide | Eastwest Medico [ewmedico.com]
- 4. blog.atom.com.au [blog.atom.com.au]
- 5. skanwear.com [skanwear.com]
- 6. osha4you.com [osha4you.com]
- 7. isolatek.com [isolatek.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
